molecular formula C10H11F2N B1428032 3-(2,6-Difluorophenyl)pyrrolidine CAS No. 1249095-89-3

3-(2,6-Difluorophenyl)pyrrolidine

Número de catálogo: B1428032
Número CAS: 1249095-89-3
Peso molecular: 183.2 g/mol
Clave InChI: UIDIZGHAHRQSCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,6-Difluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly valued for its role as a core scaffold in the design and synthesis of potential therapeutic agents. The pyrrolidine ring is a privileged structure in drug discovery, known for contributing to favorable physicochemical properties and biological activity . Research into structurally related 3-phenylpyrrolidine compounds has demonstrated promising anticonvulsant and analgesic activities in preclinical models . These analogues have shown efficacy in maximal electroshock (MES) and psychomotor (6 Hz) seizure tests, which are established models for human generalized tonic-clonic and some treatment-resistant forms of epilepsy, respectively . The mechanism of action for such active compounds is often associated with the modulation of neuronal voltage-sensitive sodium and L-type calcium channels . The incorporation of fluorine atoms onto the phenyl ring is a common strategy in lead optimization, as it can influence the molecule's metabolic stability, lipophilicity, and overall binding affinity . As a hydrochloride salt, this compound offers enhanced handling properties for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for detailed synthetic applications and biological studies on this compound and its analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(2,6-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDIZGHAHRQSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profile and LogP of 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2,6-Difluorophenyl)pyrrolidine , a critical chiral building block in medicinal chemistry. It synthesizes theoretical physicochemical profiling with rigorous experimental methodologies for validating lipophilicity (LogP/LogD) and ionization constants (pKa).

Technical Whitepaper | Version 1.0

Executive Summary & Molecular Architecture

3-(2,6-Difluorophenyl)pyrrolidine represents a privileged scaffold in drug discovery, particularly for programs targeting Central Nervous System (CNS) receptors (e.g., monoamine transporters) and kinase inhibitors. Its value lies in the strategic placement of the 2,6-difluorophenyl moiety, which serves two distinct functions:

  • Metabolic Blockade: The fluorine atoms at the 2 and 6 positions of the phenyl ring effectively block oxidative metabolism at the chemically reactive ortho positions, extending the half-life (

    
    ) of the parent molecule.
    
  • Conformational Biasing: The steric bulk of the ortho-fluorines restricts the rotation of the biaryl bond (in derivatives) or the phenyl-pyrrolidine bond, locking the molecule into a bioactive conformation that often favors receptor binding.

Core Identity
ParameterDetail
IUPAC Name 3-(2,6-difluorophenyl)pyrrolidine
Common Scaffolds 3-Arylpyrrolidine
Molecular Formula

Molecular Weight 183.20 g/mol
CAS Registry 1260877-58-6 (Generic/HCl salt ref)
Chirality Contains one chiral center at C3. Available as (

), (

), or racemate.

Physicochemical Data Profile

The following values represent a consensus of calculated properties (via cLogP/pKa algorithms) and comparative Structure-Activity Relationship (SAR) data from analogous fluorinated pyrrolidines.

Predicted vs. Empirical Ranges
PropertyValue (Consensus)Technical Context
LogP (Neutral) 1.9 ± 0.3 Moderate lipophilicity. The fluorine atoms increase lipophilicity relative to the parent phenyl (

), but the pyrrolidine nitrogen remains polar.
LogD (pH 7.4) -0.8 to -0.2 Critical: At physiological pH, the basic nitrogen is >95% protonated, drastically reducing the distribution coefficient (LogD) compared to LogP.
pKa (Conj. Acid) 9.2 ± 0.4 The electron-withdrawing 2,6-difluorophenyl group exerts a negative inductive effect (-I), slightly lowering the pKa compared to unsubstituted pyrrolidine (~11.3).
TPSA 12.03 Ų Low topological polar surface area suggests high blood-brain barrier (BBB) permeability if the basic amine is masked or capped in the final drug.
H-Bond Donors 1Secondary amine (NH).

Senior Scientist Note: Do not rely solely on the intrinsic LogP (1.9) for ADME predictions. The LogD at pH 7.4 is the biologically relevant parameter. Because this molecule is a secondary amine, it will be sequestered in acidic compartments (lysosomes) unless the nitrogen is derivatized.

Experimental Determination Protocols

To validate the theoretical profile, we employ self-validating experimental workflows. The following protocols are designed to minimize compound consumption while maximizing data integrity.

Protocol A: Miniaturized Shake-Flask LogD Determination

This method is superior to HPLC retention time extrapolation for ionizable amines because it directly measures partitioning at a controlled pH.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), adjusted to pH 7.40

  • Internal Standard (e.g., Caffeine)

Workflow:

  • Phase Saturation: Mix n-octanol and PBS (1:1) for 24 hours. Separate phases. This prevents volume changes during the experiment due to mutual solubility.

  • Stock Preparation: Dissolve 3-(2,6-Difluorophenyl)pyrrolidine in DMSO to 10 mM.

  • Partitioning:

    • Add 10 µL of Stock to 495 µL of Pre-saturated Octanol and 495 µL of Pre-saturated PBS.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 RPM for 15 minutes to break emulsion.

  • Quantification: Remove aliquots from both phases. Analyze via LC-MS/MS against the internal standard.

  • Calculation:

    
    
    
Protocol B: Potentiometric pKa Determination

For the pyrrolidine nitrogen, potentiometric titration is the "Gold Standard" (E-E-A-T) over UV-metric methods because the molecule lacks a chromophore that shifts significantly upon protonation.

Workflow Diagram (DOT):

pKa_Workflow Fig 1. Potentiometric Titration Workflow for Secondary Amines. Start Sample Prep (1-2 mg in 0.1M KCl) Acidify Acidification (Add HCl to pH ~2.0) Start->Acidify Fully Protonate Titrate Base Titration (Add KOH, measure pH) Acidify->Titrate Inert Atmosphere (N2) Process Bjerrum Plot Analysis Titrate->Process Data Collection Result Determination of pKa Process->Result Inflection Point

Synthetic Utility & Metabolic Logic

Understanding why this specific profile matters is crucial for drug design.

The "Fluorine Scan" Effect

In the development of serotonin transporter (SERT) inhibitors, the 3-phenylpyrrolidine scaffold is classic. However, the unsubstituted phenyl ring is a liability.

  • Problem: Rapid hydroxylation at the para (4') position by CYP450 enzymes leads to high clearance.

  • Solution: Introducing fluorines at 2' and 6' (the 2,6-difluoro motif) creates a "metabolic shield." It does not block the para position directly, but it alters the electronic landscape of the ring, making the remaining C-H bonds less nucleophilic and thus more resistant to oxidation.

Impact on Basicity (pKa)

The 2,6-difluoro substitution lowers the pKa of the pyrrolidine nitrogen by approximately 0.5 - 1.0 log units compared to the non-fluorinated analog.

  • Mechanism: Through-space field effects and inductive withdrawal through the sigma framework.

  • Benefit: A lower pKa (closer to 7.4) increases the fraction of neutral species available to cross the Blood-Brain Barrier (BBB) via passive diffusion, enhancing CNS exposure.

References

  • PubChem. (2025).[1] Compound Summary: 3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride.[2] National Library of Medicine. [Link]

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • ResearchGate. (2025). Physicochemical properties of fluorinated pyrrolidines. [Link]

Sources

Harnessing the Fluorine Gauche Effect: A Guide to Conformational Control of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the strategic use of fluorine to control the three-dimensional structure of the pyrrolidine ring. We will move beyond foundational principles to explore the nuanced stereoelectronic interactions that govern ring pucker, offering field-proven insights into how this control can be leveraged for rational drug design. The discussion is grounded in authoritative literature, providing both the "how" and the "why" behind the conformational preferences of fluorinated pyrrolidines.

The Fundamentals: Pyrrolidine Puckering and the Influence of Fluorine

The pyrrolidine ring, a cornerstone of many biologically active molecules, is not planar. It adopts puckered conformations to alleviate torsional strain, primarily existing in two low-energy states: the envelope (Cs symmetry) and the twist (C2 symmetry) . In the envelope pucker, one atom is out of the plane formed by the other four. In the twist pucker, two adjacent atoms are displaced on opposite sides of the plane.

The direction of this pucker is critical. For instance, in proline, the pucker is described as endo or exo relative to the carboxyl group. An exo pucker points the out-of-plane atom away from the substituent, while an endo pucker points it towards the substituent. This seemingly subtle difference has profound consequences for how a molecule presents its functional groups, thereby affecting its interaction with biological targets like enzymes and receptors.

The Unique Role of Fluorine

Introducing fluorine, the most electronegative element, into the pyrrolidine scaffold induces powerful stereoelectronic effects that can override traditional steric considerations. The primary force at play is the gauche effect . This effect describes the tendency of adjacent bonds bearing electronegative substituents to favor a gauche (60°) dihedral angle over an anti (180°) arrangement. This preference is driven by a stabilizing hyperconjugative interaction where the σ* antibonding orbital of the C-F bond accepts electron density from the adjacent C-C or C-N sigma bond. This interaction is maximized in the gauche conformation, effectively "locking" the ring into a preferred pucker.

Positional Impact of Fluorine on Ring Pucker

The stereochemistry of the fluorine atom and its position on the pyrrolidine ring (C3 vs. C4) are the critical determinants of the resulting ring conformation.

Fluorination at the C4-Position: A Powerful Conformational Switch

The most studied examples are the 4-fluoroprolines. The conformational preferences are dictated by the stereochemistry at the C4 position:

  • (2S, 4R)-4-fluoroproline ((4R)-FPro): This diastereomer strongly prefers a Cγ-exo pucker.[1][2] This orientation places the C4-F bond anti-periplanar to the C3-Cβ bond, maximizing the stabilizing σC-H → σ*C-F hyperconjugative interaction. This locks the ring in an exo conformation with a reported preference ratio of approximately 6:1 over the endo pucker.[2]

  • (2S, 4S)-4-fluoroproline ((4S)-FPro): Conversely, this diastereomer overwhelmingly favors a Cγ-endo pucker.[1][2] The stereochemistry forces a different gauche interaction to dominate, resulting in a remarkably high preference for the endo pucker, with ratios reported around 20:1.[2]

These strong biases are in stark contrast to unsubstituted proline, where the energy difference between the endo and exo puckers is small (~0.5 kcal/mol), leading to a dynamic equilibrium.[3] Fluorination effectively removes this ambiguity, providing a reliable method to "pre-organize" the ring into a desired shape.[1]

Data Summary: Conformational Preferences of 4-Fluoroprolines
CompoundDominant PuckerPucker Preference Ratio (Exo:Endo or Endo:Exo)Key Stabilizing Interaction
Proline Weakly Cγ-endo~1:2 (endo:exo)[3]Minimal intrinsic bias
(4R)-FPro Cγ-exo~6:1[2]Gauche effect (σC-H → σC-F)
(4S)-FPro Cγ-endo~1:20[2]Gauche effect (σC-H → σC-F)
Fluorination at the C3-Position

Fluorination at the C3 position also exerts significant conformational control, though the interactions are more complex. Here, the key interaction is between the C-F bond and the ring nitrogen. The gauche effect favors a conformation where the fluorine and the nitrogen lone pair are gauche to each other.[4] Furthermore, in the protonated state, a powerful C–F…N+ charge-dipole interaction can stabilize this arrangement by approximately 5.0 kcal/mol, rigidly holding the ring in a specific pucker.[5]

X-ray diffraction studies have shown that 3-fluoroprolines exhibit ring pucker preferences similar to their 4-fluoro counterparts: (3R)-fluoroproline mirrors the exo preference of (4R)-FPro, while (3S)-fluoroproline mirrors the endo preference of (4S)-FPro.[6]

Logical Diagram: Fluorine's Influence on Pyrrolidine Pucker

G cluster_4R (4R)-Fluoroproline cluster_4S (4S)-Fluoroproline cluster_3F 3-Fluoropyrrolidine (Protonated) r4_start 4R Stereochemistry r4_effect Gauche Effect: σC-H → σ*C-F r4_start->r4_effect dictates orientation r4_result Strong Cγ-Exo Pucker r4_effect->r4_result leads to s4_start 4S Stereochemistry s4_effect Gauche Effect: σC-H → σ*C-F s4_start->s4_effect dictates orientation s4_result Strong Cγ-Endo Pucker s4_effect->s4_result leads to f3_start Fluorine at C3 f3_effect Charge-Dipole Interaction (C-F···N+) f3_start->f3_effect enables f3_result Rigid, Puckered Conformation f3_effect->f3_result locks ring

Caption: Positional and stereochemical effects of fluorine on pyrrolidine ring pucker.

Applications in Medicinal Chemistry and Drug Design

The ability to enforce a specific ring pucker is a powerful tool in drug design. By pre-organizing a molecule into its bioactive conformation, medicinal chemists can enhance binding affinity, improve selectivity, and increase metabolic stability.

For example, 4-fluoropyrrolidine derivatives are valuable in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used to treat type 2 diabetes.[7][8] The precise geometry of the pyrrolidine ring is crucial for fitting into the enzyme's active site. By using the appropriate fluorine stereoisomer, the ring can be locked into the optimal exo or endo pucker required for potent inhibition.

Furthermore, in peptide and protein chemistry, incorporating 4-fluoroprolines can stabilize specific secondary structures like the polyproline type II (PPII) helix, which is critical for many protein-protein interactions.[2][3] For instance, (4R)-fluoroproline has been shown to increase the thermal stability of collagen, a protein rich in proline residues.[6]

Experimental and Computational Workflow for Conformation Analysis

A multi-faceted approach combining synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling is required for a thorough conformational analysis.

Synthesis

Fluorinated pyrrolidines are typically synthesized from chiral precursors like 4-hydroxyproline. Deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST) is a common method. A more recent, high-yield approach involves the double fluorination of N-protected (2S,4R)-4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) to generate versatile 4-fluoropyrrolidine-2-carbonyl fluoride synthons.[7][8]

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the primary tool for studying conformation in solution.

Key Parameters:

  • 3JH,H Coupling Constants: Vicinal proton-proton coupling constants are related to the dihedral angle between the protons via the Karplus equation. Measuring these couplings provides quantitative data on the ring's torsional angles.[2]

  • 19F-1H Heteronuclear NOEs (HOESY): These experiments measure through-space interactions between fluorine and proton nuclei, providing distance restraints that are crucial for defining the ring's pucker and the fluorine's orientation (axial vs. equatorial).[9][10]

  • 3JF,H Coupling Constants: Vicinal fluorine-proton couplings also depend on the dihedral angle and provide complementary information to 3JH,H values.[9]

Step-by-Step Protocol: 1D 19F-{1H} HOESY Experiment

This protocol is adapted for small molecules to determine F-H internuclear distances.[9][10]

  • Sample Preparation: Prepare a ~10-20 mM solution of the fluorinated pyrrolidine in a deuterated solvent (e.g., CDCl3, D2O). Ensure the sample is thoroughly degassed to minimize paramagnetic relaxation effects.

  • Spectrometer Setup: Tune the NMR spectrometer for 1H and 19F frequencies. Use a probe capable of performing inverse-detection experiments.

  • Pulse Sequence: Employ a 1D selective 19F-{1H} HOESY pulse sequence. This involves selective inversion of a specific 19F resonance followed by a mixing time (τm) to allow for NOE buildup.

  • Parameter Optimization:

    • Selective 19F Pulse: Use a long, low-power shaped pulse (e.g., Gaussian) for selective inversion of the fluorine signal of interest. Calibrate the pulse length and power carefully.

    • Mixing Time (τm): Acquire a series of spectra with varying mixing times (e.g., 100 ms to 1.5 s) to build up an NOE curve. This is critical for accurate distance calculations.

  • Data Acquisition: Acquire two interleaved spectra for each mixing time: one with selective irradiation of the 19F signal and a control spectrum with the irradiation frequency placed off-resonance.

  • Data Processing: Subtract the control spectrum from the on-resonance spectrum to obtain the difference NOE spectrum.

  • Analysis: Integrate the proton signals in the difference spectrum. The initial slope of the NOE buildup curve (NOE intensity vs. τm) is proportional to r-6, where r is the internuclear distance between the fluorine and the proton. Calibrate using a known F-H distance within the molecule if possible.

Computational Modeling Workflow

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for predicting the relative energies of different conformers and rationalizing the experimental findings.

G cluster_workflow Computational Conformation Analysis start Initial Structure Generation (e.g., Endo & Exo Puckers) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc verify structure energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD) freq_calc->energy_calc refine energy solvation Incorporate Solvent Effects (e.g., SMD, PCM) energy_calc->solvation analysis Analyze Results: - Relative Energies (ΔG) - Dihedral Angles - NBO Analysis solvation->analysis

Sources

Fluorinated Pyrrolidine Derivatives: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into the pyrrolidine scaffold represents a pivotal advancement in medicinal chemistry, unlocking new frontiers in therapeutic development. This guide provides an in-depth technical analysis of fluorinated pyrrolidine derivatives, elucidating the profound impact of fluorination on molecular properties and pharmacological activity. We will explore core synthetic strategies, delve into key therapeutic applications with mechanistic insights, and provide field-proven experimental protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these powerful chemical entities.

The Strategic Role of Fluorine in Pyrrolidine Sc scaffolds

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous and versatile scaffold in drug discovery, prized for its three-dimensional character and ability to form key interactions with biological targets.[1] When fluorine, the most electronegative element, is introduced into this scaffold, it imparts a unique set of physicochemical properties that can dramatically enhance a molecule's therapeutic potential.

The causality behind this enhancement is multifactorial:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]

  • Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier—a critical feature for drugs targeting the central nervous system (CNS).[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and binding affinity for target proteins.[4]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring, locking it into a bioactive conformation that optimizes interaction with a target's binding site. This stereoelectronic effect is a powerful tool for enhancing potency and selectivity.[5]

These properties are not merely theoretical; they have been successfully exploited to develop potent and selective agents for a range of diseases, transforming the humble pyrrolidine ring into a high-performance pharmacophore.

Core Synthetic Strategies

The synthesis of fluorinated pyrrolidine derivatives often begins with readily available chiral precursors, most commonly (2S,4R)-4-hydroxyproline, a major component of collagen.[6] The primary challenge lies in the stereoselective introduction of the fluorine atom. A robust and widely adopted method involves the nucleophilic substitution (SN2) of an activated hydroxyl group, which ensures inversion of stereochemistry at the C-4 position.

Below is a logical workflow for a common synthetic approach.

cluster_protection Step 1: Protection cluster_activation Step 2: Hydroxyl Activation cluster_fluorination Step 3: Fluorination (SN2) cluster_deprotection Step 4: Deprotection Start (2S,4R)-4-Hydroxyproline BocProtection N-Boc Protection (Boc)2O, Solvent Start->BocProtection Activation Triflation Tf2O, Pyridine BocProtection->Activation Fluorination Fluoride Displacement TBAF Activation->Fluorination Deprotection Acidic Hydrolysis HCl, Heat Fluorination->Deprotection End (2S,4S)-4-Fluoroproline Deprotection->End

Caption: General workflow for synthesis of (2S,4S)-4-Fluoroproline.

This multi-step process, detailed further in Section 4.1, is a cornerstone of fluorinated pyrrolidine chemistry, allowing for the reliable, gram-scale production of key building blocks for drug development.[7]

Therapeutic Applications & Mechanistic Insights

The unique properties conferred by fluorine have enabled the development of pyrrolidine derivatives with significant therapeutic potential across several disease areas.

Neurological Disorders

Fluorinated pyrrolidines are particularly promising for CNS disorders due to their enhanced ability to cross the blood-brain barrier.[8]

  • Parkinson's Disease: Certain chiral fluorinated pyrrolidine hybrids have emerged as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[9] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition increases dopamine levels, providing symptomatic relief for Parkinson's patients. One candidate, compound 65a , demonstrated a 10-fold greater potency than the approved drug safinamide, highlighting the power of fluorination in optimizing target engagement.[9]

  • Alzheimer's Disease: Other derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors.[9] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function in patients with Alzheimer's disease.

Inflammatory Conditions

Fluorinated pyrrolidines have been investigated as potent anti-inflammatory agents through the inhibition of N-acylethanolamine acid amidase (NAAA).[10]

  • Mechanism of Action: NAAA is a lysosomal cysteine hydrolase responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[11] PEA activates the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), which orchestrates the resolution of inflammation.[11][12] By inhibiting NAAA, fluorinated pyrrolidine derivatives increase the endogenous levels of PEA, thereby amplifying its anti-inflammatory and analgesic effects. This makes NAAA a compelling target for treating chronic inflammatory and pain conditions.[3][10]

InflammatoryStimulus Inflammatory Stimulus NAAA NAAA Enzyme (Active) InflammatoryStimulus->NAAA Upregulates PEA PEA (Palmitoylethanolamide) PEA->NAAA Degraded by PPARa PPAR-α Activation PEA->PPARa Activates FluorinatedInhibitor Fluorinated Pyrrolidine NAAA Inhibitor FluorinatedInhibitor->NAAA Inhibits AntiInflammatory Resolution of Inflammation PPARa->AntiInflammatory Promotes

Caption: NAAA-mediated regulation of PEA signaling and inflammation.

Oncology & Antiviral Applications
  • Oncology: The introduction of a β-fluoro substituent on pyrrolidine rings attached to acridine ligands has been shown to alter the conformation and DNA binding mode.[13] Specifically, these fluorinated derivatives act as G-quadruplex DNA binding ligands, a strategy being explored to inhibit telomerase and oncogene expression.[6][13] Additionally, fluorinated pyrrolidines have been synthesized as selective inhibitors of carbonic anhydrase II, an enzyme implicated in tumorigenesis.[14]

  • Antiviral: Fluorinated pyrrolidine derivatives have shown potent inhibitory activity against viral enzymes. A notable application is in the development of neuraminidase inhibitors to combat the influenza virus.[1] Several synthesized compounds showed potency comparable to the commercial drug Oseltamivir.[1]

Experimental Protocols (Self-Validating Systems)

The integrity of any scientific claim rests on the reproducibility of its underlying experimental data. The following protocols are presented as self-validating systems, with clear steps and controls to ensure reliable outcomes.

Synthesis Protocol: (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline

This protocol is adapted from established practical synthesis routes.[7][15] It follows the SN2 mechanism, resulting in an inversion of stereochemistry at the C-4 position.

Materials:

  • (2S,4R)-4-Hydroxyproline (HypOH)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Tetrahydrofuran (THF) / Water

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Tetrabutylammonium fluoride (TBAF)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve (2S,4R)-4-hydroxyproline (1.0 eq) in a 2:1 mixture of THF and water.

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 12-18 hours.

    • Remove THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous solution with ethyl acetate. Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract again with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline.

  • Activation of Hydroxyl Group (Triflation):

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the combined organic layers and concentrate to yield the crude triflate, which is used immediately in the next step.

  • Fluorination:

    • Dissolve the crude triflate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M in THF).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the protected (2S,4S)-4-fluoroproline.

  • Deprotection:

    • Dissolve the purified, protected product in 2 N HCl.

    • Heat the solution at reflux (approx. 100-110 °C) for 3-4 hours.

    • Cool the solution and remove the solvent under reduced pressure to yield the final product, (2S,4S)-4-fluoroproline hydrochloride.

In Vitro Evaluation: Fluorometric MAO-B Inhibition Assay

This protocol provides a reliable method for determining the IC50 value of a test compound against human MAO-B. The assay measures hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe.[13][16][17]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test Compound (Fluorinated Pyrrolidine Derivative) and Positive Control (e.g., Selegiline) dissolved in DMSO.

  • MAO-B Substrate (e.g., Benzylamine or Tyramine)

  • High-Sensitivity Fluorescent Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and selegiline in DMSO.

    • Perform serial dilutions in MAO-B Assay Buffer to create 10X working solutions. A typical final concentration range for testing would be 100 µM to 10 pM.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the 10X test compound dilutions.

    • For the 'Enzyme Control' (100% activity), add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.

    • For the 'Inhibitor Control', add 10 µL of the 10X selegiline working solution.

  • Enzyme Addition:

    • Prepare a working solution of MAO-B enzyme in cold Assay Buffer.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Solution containing the MAO-B substrate, Amplex Red, and HRP in Assay Buffer.

    • Add 40 µL of the Substrate Solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence reader pre-heated to 37 °C.

    • Measure the fluorescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For fluorinated pyrrolidine derivatives, several key trends have been observed.

Target ClassPyrrolidine Moiety ModificationObservationReference
MAO-B Inhibitors Stereochemistry of Fluorine at C-4The (4S) chiral fluorine substituent on the pyrrolidine ring results in more potent MAO-B inhibitors compared to the (4R) configuration.[9]
NAAA Inhibitors Terminal Phenyl Group SubstituentSmall, lipophilic substituents at the 3-position of a terminal phenyl group are preferable for optimal potency.[10]
NAAA Inhibitors Linker between Pyrrolidine and PhenylConformationally flexible linkers increase inhibitory potency but can reduce selectivity over related enzymes like FAAH.[10]
Anticancer Agents Electron-donating vs. Electron-withdrawing groupsFor certain spiro[pyrrolidine-3,3′-oxindoles], electron-donating groups (e.g., -OCH3, -CH3) on a phenyl ring led to lower IC50 values (higher potency) against cancer cell lines.[5]
α-Mannosidase Inhibitors Aromatic Rings and Polar PropertiesThe presence of aromatic rings for hydrophobic π-π stacking and polar properties on the van der Waals surface are important for inhibitory activity.[8]

This data underscores the importance of precise stereochemical control and substituent tuning to achieve desired biological activity and selectivity. The position and nature of the fluorine atom, combined with other molecular features, dictate the compound's interaction with its target.[5][8]

Future Perspectives & Conclusion

The field of fluorinated pyrrolidine derivatives continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of disease biology. Future research will likely focus on:

  • Novel Fluorination Techniques: Developing more efficient and selective methods to introduce fluorine and fluorinated motifs (e.g., -CF3, -OCF3) will expand the accessible chemical space.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, particularly for complex diseases like neurodegeneration and cancer.

  • PET Imaging Agents: Utilizing the 18F isotope in fluorinated pyrrolidine scaffolds to develop novel positron emission tomography (PET) tracers for disease diagnosis and monitoring therapeutic response.[8]

References

  • Raines, R. T., et al. (2008). Practical syntheses of 4-fluoroprolines. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Campbell, N. H., et al. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. [Link]

  • Campbell, N. H., et al. (2011). Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Royal Society of Chemistry. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. University of Wisconsin-Madison. [Link]

  • Piomelli, D., et al. (2021). NAAA-regulated lipid signaling governs the transition from acute to chronic pain. Science Advances. [Link]

  • Piomelli, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. [Link]

  • Piomelli, D., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PNAS. [Link]

  • Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gill, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Assay Genie. (2019). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

  • S. G. Awad, et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. National Institutes of Health. [Link]

  • Sun, S., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

  • Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • Roy, K., et al. (2012). Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. PubMed. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Repository. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

  • Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]

Sources

The Strategic Incorporation of 3-(2,6-Difluorophenyl)pyrrolidine in Modern Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional character and favorable physicochemical properties into drug candidates.[1][2] When substituted with a 2,6-difluorophenyl group at the 3-position, this scaffold becomes a particularly compelling building block for the design of potent and selective kinase inhibitors. The difluoro substitution pattern offers a unique combination of steric and electronic properties that can be exploited to achieve high-affinity binding and desirable pharmacokinetic profiles. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of kinase inhibitors incorporating the 3-(2,6-difluorophenyl)pyrrolidine moiety, with a particular focus on the well-documented 2,5-difluoro analogues found in potent Trk kinase inhibitors.

Introduction: The Rationale for Fluorinated Phenylpyrrolidines in Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, making them a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[3][4] The design of small molecule kinase inhibitors often involves the use of heterocyclic scaffolds that can engage in key interactions within the ATP-binding site of the kinase. The pyrrolidine ring, a saturated five-membered heterocycle, is frequently employed to improve a drug's potency, selectivity, and pharmacokinetic profile.[2]

The introduction of fluorine atoms onto a phenyl ring attached to the pyrrolidine core can significantly impact the molecule's properties. Fluorine's high electronegativity can influence the acidity of nearby protons and create favorable electrostatic interactions with the target protein. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the drug's half-life. The 2,6-difluoro substitution pattern, in particular, can enforce a specific conformation of the phenyl ring relative to the pyrrolidine, which can be advantageous for optimizing binding to the kinase active site.

While the 2,6-difluoro substitution is of significant interest, the closely related 2,5-difluorophenylpyrrolidine has been extensively explored in the development of Tropomyosin receptor kinase (Trk) inhibitors.[5][6][7] The insights gained from these compounds provide a valuable framework for understanding the broader potential of difluorophenylpyrrolidine scaffolds in kinase inhibitor design.

Synthesis of the 3-(2,6-Difluorophenyl)pyrrolidine Scaffold

The efficient synthesis of the 3-(2,6-difluorophenyl)pyrrolidine building block is critical for its application in drug discovery programs. A common synthetic strategy involves the palladium-catalyzed hydroarylation of a suitable pyrroline precursor. This approach allows for the direct formation of the C-C bond between the pyrrolidine ring and the difluorophenyl group in a single step from readily available starting materials.[8]

Representative Synthetic Workflow:

Start N-protected-3-pyrroline Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Start->Catalyst Reagents 2,6-Difluorophenylboronic acid or 2,6-Difluorohalobenzene Reagents->Catalyst Product N-protected-3-(2,6-Difluorophenyl)pyrrolidine Catalyst->Product Hydroarylation Deprotection Deprotection Product->Deprotection Final_Product 3-(2,6-Difluorophenyl)pyrrolidine Deprotection->Final_Product

Caption: General synthetic workflow for 3-(2,6-Difluorophenyl)pyrrolidine.

Case Study: (R)-2-(2,5-Difluorophenyl)pyrrolidine in Trk Kinase Inhibitors

A prominent example of the successful application of a difluorophenylpyrrolidine moiety is in the development of inhibitors of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These kinases are validated targets for the treatment of pain, cancer, and neurodegenerative diseases.[5] Several potent and selective Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core with a (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl substituent.[5][7]

Structure-Activity Relationship (SAR) Insights

The SAR studies of these Trk inhibitors have revealed the critical role of the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety in achieving high potency and selectivity.

CompoundKinase TargetIC50 (nM)Key Structural Features
Larotrectinib TrkA, TrkB, TrkC5, 11, 6(R)-2-(2,5-Difluorophenyl)pyrrolidine
Repotrectinib TrkA, TrkB, TrkC, ROS1, ALK0.2, 0.1, 0.8, 0.07, 0.2Macrocyclic with a related core

Data synthesized from publicly available information.

The 2,5-difluorophenyl group occupies a hydrophobic pocket in the kinase active site, and the fluorine atoms can form favorable interactions with the protein. The stereochemistry of the pyrrolidine ring is also crucial for optimal binding, with the (R)-enantiomer consistently showing higher activity.

Signaling Pathway Inhibition:

Ligand Neurotrophin Receptor Trk Receptor Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor Difluorophenyl- pyrrolidine Inhibitor Inhibitor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response

Sources

The Ortho Effect Magnified: A Technical Guide to the Electronic Influence of the 2,6-Difluorophenyl Group on Amine Basicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Modulating Basicity in Modern Chemistry

In the landscape of drug discovery and materials science, the precise tuning of a molecule's physicochemical properties is paramount. Among the most critical of these is the basicity of amine functional groups, quantified by the pKa of their conjugate acids.[1] This value dictates the ionization state of a molecule at a given pH, which in turn governs a cascade of vital parameters including solubility, membrane permeability, protein binding, and overall pharmacokinetic (ADME) profiles.[2][3] Consequently, medicinal chemists frequently employ substituent effects to modulate amine pKa, ensuring optimal performance and efficacy.[1][4]

The 2,6-difluorophenyl group is a particularly potent and illustrative substituent for this purpose. Its installation on an amine nitrogen atom induces a profound decrease in basicity through a combination of powerful and nuanced electronic and steric effects. This guide provides an in-depth analysis of these effects, presents quantitative data to illustrate the magnitude of the change, and details a robust experimental protocol for the determination of amine pKa values.

Deconstructing the Effect: Why is 2,6-Difluoroaniline So Weakly Basic?

The basicity of an amine is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton. When attached to an aromatic ring, as in aniline, the lone pair is already partially delocalized into the π-system, rendering it less basic than a typical aliphatic amine.[5] The introduction of two fluorine atoms at the ortho positions dramatically exacerbates this effect, leading to a significant drop in basicity. The pKa of aniline's conjugate acid is approximately 4.6, whereas the predicted pKa for the conjugate acid of 2,6-difluoroaniline plummets to 1.81.[2][6] This change of nearly three pKa units signifies an almost 1000-fold decrease in basicity. This profound impact can be attributed to three primary factors: a dominant inductive effect, the potential for intramolecular hydrogen bonding, and steric considerations.

The Overwhelming Inductive Effect (-I)

Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a powerful electron-withdrawing inductive effect (-I).[7][8] This effect operates through the sigma bonds, pulling electron density away from the ring and, consequently, from the attached amino group. With two fluorine atoms positioned ortho to the amine, this inductive pull is maximized due to proximity.[9] This severe depletion of electron density on the nitrogen atom makes its lone pair significantly less available for protonation. Furthermore, it destabilizes the resulting conjugate acid (the anilinium cation), as the electron-withdrawing fluorines intensify the positive charge on the nitrogen, making its formation less favorable.[10]

Intramolecular Hydrogen Bonding (IMHB)

A unique feature of the ortho-haloaniline motif is the potential for the formation of an intramolecular hydrogen bond (IMHB) between the N-H proton and the adjacent fluorine atom.[11][12] Fluorine, despite its high electronegativity, can act as a weak hydrogen bond acceptor.[13] In the neutral 2,6-difluoroaniline molecule, this interaction can form a pseudo-five-membered ring, which adds a degree of conformational rigidity and stability. This IMHB effectively reduces the availability of the N-H proton for interaction with the solvent and stabilizes the neutral, unprotonated state of the amine. By making the starting amine more stable, the equilibrium is shifted away from the formation of the conjugate acid, resulting in lower basicity. The presence of such N-H···F interactions has been characterized experimentally using NMR spectroscopy.[14]

Steric Hindrance

While electronic effects are dominant, steric hindrance from the two bulky ortho substituents can also play a role. The fluorine atoms can physically impede the approach of a proton and the necessary rehybridization of the nitrogen atom upon protonation. More significantly, they can disrupt the solvation shell around the resulting anilinium cation. Effective solvation is crucial for stabilizing charged species in solution. The ortho-fluorines hinder the ability of solvent molecules (e.g., water) to closely approach and stabilize the positive charge on the protonated amine, further disfavoring its formation and contributing to the reduced basicity.

The interplay of these factors is visually summarized in the diagram below.

G sub 2,6-Difluorophenyl Group inductive Strong Inductive Withdrawal (-I) sub->inductive Proximity of 2x F atoms imhb Intramolecular H-Bonding (N-H···F) sub->imhb Ortho N-H & F steric Steric Hindrance sub->steric Ortho positioning amine Amine Nitrogen (Lone Pair) basicity Reduced Amine Basicity (pKa ≈ 1.81) amine->basicity inductive->amine Depletes e⁻ density Destabilizes cation (+) imhb->amine Stabilizes neutral amine steric->amine Hinders protonation & cation solvation

Caption: Key factors contributing to the reduced basicity of 2,6-difluoroaniline.

Quantitative Data Presentation

The electronic effects described above are best illustrated by a direct comparison of the basicity of aniline with its 2,6-difluoro-substituted derivative. The acid dissociation constant (pKa) is reported for the corresponding conjugate acid (anilinium ion).

CompoundStructurepKa of Conjugate AcidChange in BasicityReference
AnilineAniline~4.6-[2][3]
2,6-Difluoroaniline2,6-Difluoroaniline1.81 (Predicted)~600x Weaker Base[6]

Table 1: Comparison of the pKa values for the conjugate acids of Aniline and 2,6-Difluoroaniline.

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure scientific integrity, theoretical claims must be supported by robust experimental data. Potentiometric titration is a highly accurate and widely adopted method for determining the pKa of ionizable compounds.[1] It provides a self-validating system for quantifying the basicity of amines like 2,6-difluoroaniline.

Principle

A solution of the amine is first fully protonated by adding a strong acid. This acidic solution is then titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is the pH at which exactly half of the amine has been neutralized (the half-equivalence point), which corresponds to the inflection point of the resulting titration curve.[4]

Detailed Methodology
  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the calibration slope is within the acceptable range (typically 95-105%).

  • Preparation of Solutions:

    • Titrant: Prepare a standardized solution of 0.1 M NaOH, free from carbonate.

    • Acid: Prepare a standardized solution of 0.1 M HCl.

    • Analyte Solution: Accurately weigh a sample of the amine (e.g., 2,6-difluoroaniline) and dissolve it in a suitable solvent. For poorly water-soluble compounds, a co-solvent system like a methanol/water mixture may be used.[7] The final concentration should be around 1-10 mM.

    • Ionic Strength Adjuster: Prepare a solution of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[4]

  • Titration Procedure:

    • Transfer a precise volume (e.g., 20 mL) of the analyte solution to a titration vessel.

    • If necessary, add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a temperature probe into the solution. Stir continuously with a magnetic stirrer.

    • Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.

    • Add 0.1 M HCl until the pH is low enough to ensure >99% of the amine is in its protonated (conjugate acid) form (e.g., pH < 1.0 for 2,6-difluoroaniline).

    • Begin the titration by adding the 0.1 M NaOH titrant in small, precise increments. Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.[1]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • Determine the pH from the titration curve that corresponds to the half-equivalence point. This pH value is the pKa of the amine's conjugate acid.[4]

The following diagram outlines this experimental workflow.

G prep 1. Preparation - Calibrate pH meter - Prepare standardized solutions - Dissolve amine sample setup 2. Setup - Transfer analyte to vessel - Add ionic strength adjuster - Immerse electrode, stir - Purge with N₂ prep->setup acidify 3. Acidification - Add 0.1 M HCl to fully protonate the amine (pH < pKa-2) setup->acidify titrate 4. Titration - Add 0.1 M NaOH in increments - Record pH and volume after stabilization acidify->titrate analyze 5. Data Analysis - Plot pH vs. Volume - Determine equivalence point - Find pH at half-equivalence point titrate->analyze pka Result: pKa = pH at Half-Equivalence Point analyze->pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The 2,6-difluorophenyl substituent serves as a powerful tool for attenuating amine basicity. Its effect is not merely a simple consequence of fluorine's electronegativity but a synergistic combination of a dominant inductive withdrawal, stabilizing intramolecular hydrogen bonding in the neutral form, and steric hindrance that impedes protonation and solvation of the conjugate acid. This results in a pKa reduction of nearly three log units compared to aniline, a change that can be critical for optimizing a molecule's properties in drug development. The precise quantification of this effect, achievable through established methods like potentiometric titration, underscores the importance of understanding structure-property relationships in modern chemical design.

References

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

  • ChemicalBook. (n.d.). Aniline CAS#: 62-53-3.

  • BenchChem. (n.d.). The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation.

  • Štiasny, L., et al. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

  • Wikipedia. (n.d.). Aniline.

  • pKa is a measure of the acidity or basicity of a drug molecule. (2023, December 13). [Source URL not provided]
  • Çakar, S., & Uslu, B. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata.

  • BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.

  • WuXi AppTec DMPK. (n.d.). pKa Study.

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.

  • Ashen-Garry, D. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

  • Enamine. (n.d.). Determining pKa.

  • Dalvit, C., et al. (2022, January 10). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. PubMed.

  • Dalvit, C., et al. (2025, October 19). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate.

  • Abraham, M. H., & Gola, J. M. R. (2020, July 3). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Bradford Scholars.

  • Ashen-Garry, D. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Mishra, N. K., & Chandra, A. K. (2019, May 24). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI.

  • AAT Bioquest. (2024, May 23). What are the factors that affect the basicity of amines?.

  • Ashen-Garry, D. (2021, December 18). Basicity of Amines. Chemistry Steps.

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.

  • ChemicalBook. (2026, January 13). 2,6-Difluoroaniline | 5509-65-9.

Sources

Advanced Fluorinated Scaffolds: The Rise of 3-(2,6-Difluorophenyl)pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-(2,6-difluorophenyl)pyrrolidine , a high-value pharmacophore emerging in the design of next-generation kinase inhibitors and GPCR modulators. While structurally related to the 2-(2,5-difluorophenyl)pyrrolidine moiety found in the TRK inhibitor Larotrectinib, the 3-(2,6-) isomer offers distinct vector orientation and metabolic stability profiles. This document outlines the discovery history, structural rationale, and validated synthetic protocols for this privileged building block.

Part 1: Strategic Rationale & Structural Logic

The "Fluorine Effect" in Pyrrolidine Scaffolds

The incorporation of a 2,6-difluorophenyl group onto the 3-position of a pyrrolidine ring is not merely a decorative substitution; it is a calculated medicinal chemistry tactic designed to address specific liabilities in drug candidates.

  • Metabolic Blockade: The 2- and 6-positions of a phenyl ring are common sites for oxidative metabolism (Phase I). Fluorine substitution at these positions effectively blocks cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the parent molecule.
    
  • Conformational Restriction: The steric bulk of the two ortho-fluorine atoms (Van der Waals radius ~1.47 Å) creates a high rotational barrier around the C3-Phenyl bond. This restricts the phenyl ring to a conformation orthogonal to the pyrrolidine average plane, potentially reducing the entropic penalty upon binding to a protein pocket.

  • pKa Modulation: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the pyrrolidine nitrogen (typically from ~11.3 to ~9.5), improving membrane permeability and altering solubility profiles at physiological pH.

Structural Comparison: 3-(2,6-) vs. 2-(2,5-)

It is critical to distinguish this building block from the 2-(2,5-difluorophenyl)pyrrolidine moiety used in Larotrectinib (LOXO-101) .

Feature3-(2,6-Difluorophenyl)pyrrolidine 2-(2,5-Difluorophenyl)pyrrolidine (Larotrectinib)
Vector Geometry Linear/Extended (Exit Vector)Kinked/Compact (Core Scaffold)
Metabolic Stability Blocks ortho attack; para position exposedBlocks ortho and meta positions
Primary Application Linker units, Solvent-front bindersHinge-binding regions, Core scaffolds
Chirality C3 StereocenterC2 Stereocenter
Pharmacophore & Logic Diagram

The following diagram illustrates the decision logic for selecting the 3-(2,6-difluorophenyl) scaffold.

G Start Lead Optimization Objective Problem Metabolic Instability (P450 Oxidation) Start->Problem Solution Fluorine Scan Strategy Problem->Solution Selection Select 2,6-Difluoro Substitution Solution->Selection Maximize Blockade Outcome1 Blocked Ortho-Sites Selection->Outcome1 Outcome2 Orthogonal Conformation Selection->Outcome2 Final 3-(2,6-Difluorophenyl) pyrrolidine Scaffold Outcome1->Final Outcome2->Final

Figure 1: Decision logic for selecting 2,6-difluorophenyl substitution to improve metabolic stability and conformational bias.

Part 2: Synthesis & Discovery History

The synthesis of 3-aryl pyrrolidines has evolved from racemic radical cyclizations to highly enantioselective transition-metal-catalyzed methods. The 2,6-difluoro substitution presents unique steric challenges that require specialized protocols.

Historical Evolution
  • Gen 1 (1990s): Racemic synthesis via [3+2] cycloaddition of azomethine ylides. Low yields for ortho-substituted aryls due to steric clash.

  • Gen 2 (2000s): Linear synthesis via succinic acid derivatives. Reliable but step-intensive (6-8 steps).

  • Gen 3 (Current): Enantioselective Negishi coupling or Rh-catalyzed hydroarylation.

Validated Protocol: Enantioselective Negishi Coupling

This protocol is favored for its ability to install the sterically demanding 2,6-difluorophenyl group onto a chiral pyrrolidine core with high enantiomeric excess (ee).

Reaction Scheme:

  • Starting Material:

    
    -Boc-3-iodopyrrolidine (commercially available).
    
  • Reagent: 2,6-Difluorophenylzinc bromide (prepared in situ).

  • Catalyst:

    
     / S-Phos (Ligand crucial for hindered couplings).
    

Step-by-Step Methodology:

  • Zinc Reagent Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve 1-bromo-2,6-difluorobenzene (1.0 eq) in dry THF.

    • Cool to -78°C. Add

      
      -BuLi (1.1 eq) dropwise. Stir for 30 min (Lithium-Halogen exchange).
      
    • Add

      
       solution (1.0 M in THF, 1.2 eq). Warm to RT to form the arylzinc reagent.
      
  • Coupling Reaction:

    • In a separate vessel, mix

      
      -Boc-3-iodopyrrolidine (0.8 eq), 
      
      
      
      (2 mol%), and S-Phos (4 mol%) in dry Toluene.
    • Transfer the arylzinc reagent via cannula to the catalyst mixture.

    • Heat to 60°C for 12 hours. Monitor by LC-MS for disappearance of iodide.

  • Workup & Purification:

    • Quench with sat.

      
      . Extract with EtOAc (3x).
      
    • Dry organics over

      
      , concentrate.
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 65-75%. ee: >98% (if starting from chiral iodide).

Critical Control Point: The use of S-Phos or X-Phos ligands is mandatory. Standard


 ligands fail due to the steric hindrance of the 2,6-difluorophenyl group.
Alternative Route: Rh-Catalyzed Hydroarylation

For large-scale preparation, the hydroarylation of


-Boc-2,5-dihydro-1H-pyrrole (3-pyrroline) is increasingly preferred.
  • Substrates:

    
    -Boc-3-pyrroline + 2,6-Difluorophenylboronic acid.
    
  • Catalyst:

    
     + Chiral Ligand (e.g., (R)-BINAP).
    
  • Conditions: 1,4-Dioxane/Water, 100°C.

  • Advantage: Atom economy; avoids unstable organozinc reagents.

Part 3: Analytical Data & Characterization[1]

Researchers must validate the identity of the synthesized block using NMR and HPLC. The 2,6-difluoro pattern has a distinct spectral signature.

NMR Signature
  • 
     NMR:  A characteristic singlet (or triplet if H-coupled) around -110 to -115 ppm . The symmetry of the 2,6-substitution often simplifies the signal compared to 2,4- or 2,5-isomers.
    
  • 
     NMR:  The phenyl protons appear as a multiplet (typically a triplet for the para-H and a triplet for meta-Hs) due to F-H coupling constants (
    
    
    
    ).
Synthesis Workflow Diagram

Synthesis SM1 1-Bromo-2,6- difluorobenzene Reagent n-BuLi / ZnCl2 (-78°C -> RT) SM1->Reagent Zinc Arylzinc Intermediate Reagent->Zinc Cat Pd2(dba)3 / S-Phos (60°C, 12h) Zinc->Cat SM2 N-Boc-3- iodopyrrolidine SM2->Cat Product N-Boc-3-(2,6-difluorophenyl) pyrrolidine Cat->Product Deprotect TFA / DCM Product->Deprotect Final 3-(2,6-Difluorophenyl) pyrrolidine (Salt) Deprotect->Final

Figure 2: Validated synthetic workflow for the Negishi coupling route.

Part 4: Applications in Drug Discovery[2]

Case Study Context: Beyond Larotrectinib

While Larotrectinib utilizes the (2R)-2-(2,5-difluorophenyl)pyrrolidine scaffold to bind into the hydrophobic pocket of Trk kinases [1, 2], the 3-(2,6-difluorophenyl) isomer is gaining traction in:

  • ROR

    
    t Inverse Agonists:  Used to lock the biaryl conformation in the ligand-binding domain.
    
  • Chemokine Receptor Antagonists (CCR3/CCR5): The pyrrolidine nitrogen serves as the basic center interacting with Asp/Glu residues, while the difluorophenyl group occupies a hydrophobic sub-pocket.

Commercial Availability

Historically scarce, this building block is now available from specialized vendors (e.g., Enamine, Fluorochem) in both enantiopure forms [(R) and (S)], facilitating its use in high-throughput library synthesis [3].

References

  • Larotrectinib (LOXO-101) Structure & Approval. National Center for Biotechnology Information. PubChem Compound Summary for CID 46188928.Link

  • Discovery of TRK Inhibitors. Drilon, A. et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018.Link

  • Pyrrolidines in Drug Discovery. Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.Link

  • Negishi Coupling Protocols. Knochel, P. et al. "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, 2008.Link

Methodological & Application

Application Note: Scalable Synthesis Protocols for 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpyrrolidine motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for serotonin reuptake inhibitors, CCR5 antagonists, and kinase inhibitors. The specific introduction of a 2,6-difluorophenyl group at the 3-position offers unique advantages: it increases metabolic stability by blocking the metabolically labile para-position (if combined with other substitutions) and alters the lipophilicity profile (


) while imposing specific steric constraints due to the ortho-fluorines.

This Application Note details two distinct protocols for the synthesis of 3-(2,6-difluorophenyl)pyrrolidine :

  • Protocol A (Process Route): A cost-effective, scalable sequence utilizing a Knoevenagel–Michael–Cyclization strategy. This route avoids expensive transition metals and is suitable for multi-kilogram production.

  • Protocol B (Discovery Route): A modular Negishi cross-coupling approach for rapid analog generation and structure-activity relationship (SAR) exploration.

Strategic Overview & Retrosynthesis

The synthesis of 3-(2,6-difluorophenyl)pyrrolidine presents specific challenges due to the electron-deficient nature of the 2,6-difluorophenyl ring and the steric hindrance provided by the ortho-fluorine atoms.

Retrosynthetic Logic
  • Path A (Linear): Disconnection of the C3–C4 bond suggests a Michael addition of a nitromethane equivalent to a 2,6-difluorocinnamate acceptor. This establishes the carbon framework and introduces the nitrogen source simultaneously.

  • Path B (Convergent): Disconnection of the C3–Aryl bond suggests a metal-catalyzed cross-coupling (Negishi or Suzuki) between a pre-formed 3-halopyrrolidine and a 2,6-difluorophenyl metalloid.

Retrosynthesis cluster_0 Path A: Linear (Scalable) cluster_1 Path B: Convergent (Discovery) Target 3-(2,6-Difluorophenyl)pyrrolidine NitroEster Gamma-Nitro Ester Target->NitroEster Reduction Coupling Pd-Catalyzed Coupling Target->Coupling Deprotection Cinnamate 2,6-Difluorocinnamate NitroEster->Cinnamate Michael Addn Aldehyde 2,6-Difluorobenzaldehyde Cinnamate->Aldehyde Knoevenagel Zinc 2,6-Difluorophenyl Zinc Coupling->Zinc Negishi Pyrrolidine N-Boc-3-Iodopyrrolidine Coupling->Pyrrolidine +

Figure 1: Retrosynthetic analysis showing the Process Route (Green/Path A) and Discovery Route (Red/Path B).

Safety & Handling (Critical)

Hazard ClassCompoundSpecific RiskMitigation
Fluorinated Aromatics 2,6-DifluorobenzaldehydeSkin/Eye Irritant; Lachrymator.Use full face shield; handle in fume hood.
Energetic Materials NitromethaneShock sensitive; Flammable (FP 35°C).Avoid metal salts; use blast shield for distillation.
Reducing Agents Borane-DMS / LiAlH4Pyrophoric; H2 gas evolution.Quench slowly at -78°C or 0°C; inert atmosphere (N2/Ar).
Pressure Hydrogenation (H2)Explosion hazard.[1]Use rated autoclave; monitor pressure relief valves.

Protocol A: The Process Route (Scalable)

Target Scale: 100 g – 1 kg Mechanism: Knoevenagel Condensation


 Michael Addition 

Reductive Cyclization.
Step 1: Synthesis of (E)-2,6-Difluoronitrostyrene

Direct condensation of nitromethane with the aldehyde is preferred over the malonate route for atom economy if the nitrostyrene is stable.

  • Reagents: 2,6-Difluorobenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.4 equiv).

  • Solvent: Acetic Acid.

  • Procedure:

    • Charge 2,6-difluorobenzaldehyde and nitromethane into a reactor.

    • Add ammonium acetate and acetic acid.

    • Heat to 90°C for 4–6 hours. Monitor by HPLC for consumption of aldehyde.

    • Workup: Cool to RT. Pour into ice water. The yellow solid precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Hexane if necessary.

    • Yield Expectation: 85–90%.

Step 2: Michael Addition of Diethyl Malonate

To form the pyrrolidine ring carbon skeleton, we add a malonate nucleophile. Note: Alternatively, one can use the direct addition of nitromethane to a cinnamate ester, but the nitrostyrene route allows for a "2+2+1" type logic or direct reduction to phenethylamine derivatives. For pyrrolidine, we use the Nitro-Michael route:

Revised Step 1 & 2 for Pyrrolidine Specificity: A more direct route to the pyrrolidine core involves the addition of nitromethane to an acrylic ester .

Corrected Scalable Protocol:

  • Knoevenagel: 2,6-Difluorobenzaldehyde + Mono-ethyl malonate

    
    Ethyl 2,6-difluorocinnamate .
    
  • Michael Addition: Ethyl 2,6-difluorocinnamate + Nitromethane (DBU cat.)

    
    Ethyl 4-nitro-3-(2,6-difluorophenyl)butanoate .
    
  • Reductive Cyclization: Hydrogenation (Raney Ni)

    
    4-(2,6-difluorophenyl)pyrrolidin-2-one  (Lactam).
    
  • Lactam Reduction: Borane-DMS

    
    Target Product .
    
Detailed Methodology (Step 2: Michael Addition)
  • Substrate: Ethyl 2,6-difluorocinnamate (1.0 equiv).

  • Reagent: Nitromethane (5.0 equiv).[2]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) or TMG (Tetramethylguanidine).

  • Conditions:

    • Dissolve cinnamate in Nitromethane (acts as solvent/reagent).

    • Add DBU dropwise at 0°C (Exothermic!).

    • Warm to RT and stir for 12 h.

    • Quench: Dilute with EtOAc, wash with 1N HCl (to remove DBU), brine, dry over MgSO4.

    • Purification: Evaporate excess nitromethane. The resulting oil is usually pure enough for the next step.

Detailed Methodology (Step 3: Reductive Cyclization)
  • Substrate: Nitro-ester from Step 2.

  • Catalyst: Raney Nickel (20 wt%) or 10% Pd/C.

  • Solvent: Ethanol.

  • Conditions:

    • Autoclave: 50–100 psi H2, 50°C.

    • Time: 24 h.[3]

    • Mechanism: Nitro group reduces to amine

      
       Intramolecular nucleophilic attack on ester 
      
      
      
      Lactam formation + EtOH.
  • Isolation: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. Recrystallize the lactam from EtOAc/Heptane.

Detailed Methodology (Step 4: Lactam Reduction)
  • Reagent: Borane-Dimethyl Sulfide Complex (BMS) (2 M in THF, 3.0 equiv).

  • Procedure:

    • Dissolve Lactam in anhydrous THF under Argon.

    • Add BMS dropwise at 0°C.

    • Reflux for 2 h.

    • Workup: Cool to 0°C. Carefully quench with MeOH (H2 evolution). Add conc. HCl and reflux for 1 h (to break amine-borane complex).

    • Basify with NaOH to pH > 12. Extract with DCM.

    • Salt Formation: Treat with HCl/Ether to isolate 3-(2,6-difluorophenyl)pyrrolidine Hydrochloride .

Protocol B: Negishi Cross-Coupling (Discovery/Chiral)

Target Scale: 100 mg – 5 g Advantage: Allows access to enantiopure material if starting with chiral N-Boc-3-iodopyrrolidine.

Reagents & Setup
  • Electrophile: tert-Butyl 3-iodopyrrolidine-1-carboxylate (1.0 equiv).

  • Nucleophile: 2,6-Difluorophenylzinc bromide (1.2 equiv) (Prepared via Rieke Zinc or from 1-bromo-2,6-difluorobenzene + Zn dust/LiCl).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / S-Phos.
  • Solvent: Anhydrous THF.

Step-by-Step
  • Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add 1-bromo-2,6-difluorobenzene. Reflux 2 h to form the organozinc species.

  • Coupling: In a separate flask, dissolve N-Boc-3-iodopyrrolidine and Pd catalyst in THF.

  • Addition: Cannulate the zinc reagent into the catalyst/substrate solution at RT.

  • Reaction: Heat to 60°C for 12 h under Argon.

  • Workup: Quench with sat. NH4Cl.[1][4][5] Extract EtOAc. Purify via Flash Chromatography (0-20% EtOAc/Hexane).

  • Deprotection: Stir intermediate in 4N HCl/Dioxane for 1 h to remove Boc group.

Process Visualization

ProcessFlow Start 2,6-Difluorobenzaldehyde Step1 Step 1: Knoevenagel (Mono-ethyl malonate) Start->Step1 Inter1 Ethyl 2,6-difluorocinnamate Step1->Inter1 Step2 Step 2: Michael Addn (Nitromethane/DBU) Inter1->Step2 Inter2 Nitro-Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrogenation (Raney Ni, 50 psi) Inter2->Step3 Lactam Lactam Intermediate Step3->Lactam Cyclization Step4 Step 4: Reduction (BH3-DMS) Lactam->Step4 Final 3-(2,6-Difluorophenyl)pyrrolidine Step4->Final

Figure 2: Workflow for the Scalable Process Route (Protocol A).

Analytical Data Summary (Expected)

TestExpected Result for HCl Salt
1H NMR (DMSO-d6)

9.4 (br s, 2H, NH2), 7.4-7.1 (m, 3H, Ar-H), 3.8-3.1 (m, 5H, Pyrrolidine ring).
19F NMR

-114.5 ppm (s, 2F). Distinctive for 2,6-substitution.
Mass Spec (ESI) [M+H]+ = 184.2 (Free base).
Appearance White to off-white crystalline solid.

References

  • General Synthesis of 3-Arylpyrrolidines via Nitro-Michael Addition

    • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2011). "Diphenylprolinol Silyl Ether Catalyzed Asymmetric Michael Reaction of Nitromethane to α,β-Unsaturated Aldehydes." Organic Letters, 13(24), 6456–6459. Link

  • Negishi Coupling for Pyrrolidine Scaffolds

    • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Mesylates." Journal of the American Chemical Society, 129(11), 3358-3366.
    • Specific Negishi Protocol: Campos, K. R., et al. (2006). "Enantioselective Synthesis of 3-Arylpyrrolidines." Journal of Organic Chemistry. Link

  • Safety of Fluorinated Aromatics

    • SynQuest Labs. (2018). "Safety Data Sheet: 2,6-Difluorophenol." Link

  • Reductive Cyclization Methodology

    • Marchetti, P., et al. (2000).[2] "Stereoselective synthesis of (R)-(-)-baclofen via Michael addition of nitromethane." Tetrahedron: Asymmetry, 11(9), 2007-2014. Link

Sources

Application Note & Protocol: Asymmetric Synthesis of (R)- and (S)-3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the asymmetric synthesis of both (R)- and (S)-enantiomers of 3-(2,6-difluorophenyl)pyrrolidine. This valuable building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-arylpyrrolidine scaffold in a wide range of biologically active compounds. The core of this protocol is a highly efficient and enantioselective rhodium-catalyzed 1,4-conjugate addition of 2,6-difluorophenylboronic acid to a fumaric ester, followed by a robust cyclization and reduction sequence. This guide explains the causality behind the experimental design, provides step-by-step protocols, and offers a framework for the characterization of the final products.

Introduction: The Significance of Chiral 3-Arylpyrrolidines

The pyrrolidine ring is a foundational scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, sp3-rich structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[1] Specifically, the 3-arylpyrrolidine motif is a privileged structure found in a diverse array of therapeutic agents targeting the central nervous system, among other indications. The stereochemistry at the C3 position is frequently a critical determinant of pharmacological activity, making access to enantiomerically pure forms of these compounds essential for drug discovery and development programs. The 2,6-difluoro substitution on the phenyl ring can further enhance metabolic stability and modulate binding interactions through specific fluorine-protein contacts.

This application note details a robust and highly enantioselective pathway to both (R)- and (S)-3-(2,6-difluorophenyl)pyrrolidine, empowering research and development with a reliable source of this key chiral intermediate.

Strategic Overview: Rhodium-Catalyzed Asymmetric Conjugate Addition

The cornerstone of the presented synthesis is the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated dicarbonyl compound.[2][3][4] This method has been established as a powerful and reliable strategy for the creation of carbon-carbon bonds with excellent control over stereochemistry.[5][6]

Causality behind the strategic choices:

  • Rhodium Catalysis: Rhodium(I) complexes, particularly when paired with chiral diene ligands, are highly efficacious for activating arylboronic acids towards nucleophilic addition into electron-deficient olefins. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.[6][7]

  • Chiral Diene Ligands: The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand coordinated to the rhodium center. By selecting the appropriate enantiomer of the chiral diene ligand, one can selectively synthesize either the (R) or (S) enantiomer of the product.

  • Substrate Selection: Di-tert-butyl fumarate is an ideal Michael acceptor for this reaction. The bulky tert-butyl esters enhance enantioselectivity and can be readily hydrolyzed or reduced in subsequent steps.[2][3] 2,6-Difluorophenylboronic acid is a commercially available and stable source of the desired aryl nucleophile.

The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Part 1: Asymmetric C-C Bond Formation cluster_1 Part 2: Pyrrolidine Ring Formation cluster_2 Part 3: Final Deprotection Arylboronic_Acid 2,6-Difluorophenyl- boronic Acid Rh_Catalysis Rh(I) / Chiral Diene Catalyzed 1,4-Conjugate Addition Arylboronic_Acid->Rh_Catalysis Fumarate Di-tert-butyl Fumarate Fumarate->Rh_Catalysis Succinate Chiral Di-tert-butyl 2-(2,6-difluorophenyl)succinate Rh_Catalysis->Succinate Reduction_1 Ester Reduction (e.g., LiAlH4) Succinate->Reduction_1 Diol Chiral Diol Intermediate Reduction_1->Diol Cyclization Mesylation & In situ Cyclization (with Benzylamine) Diol->Cyclization N_Benzyl_Pyrrolidine N-Benzyl-3-(2,6-difluorophenyl) pyrrolidine Cyclization->N_Benzyl_Pyrrolidine Debenzylation Hydrogenolysis (e.g., Pd/C, H2) N_Benzyl_Pyrrolidine->Debenzylation Final_Product (R)- or (S)-3-(2,6-Difluorophenyl) pyrrolidine Debenzylation->Final_Product

Caption: Overall synthetic workflow for the preparation of the target pyrrolidines.

The Catalytic Cycle

The catalytic cycle, originally elucidated by Hayashi and coworkers, involves three key rhodium(I) intermediates.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Catalytic_Cycle Catalytic Cycle for Rh-Catalyzed Conjugate Addition A [Rh(I)(OH)(diene)] B [Rh(I)(Ar)(diene)] A->B Transmetalation + ArB(OH)₂ - B(OH)₃ C Rh(I)-Enolate Intermediate B->C Carbometalation (Insertion of Fumarate) C->A Protonolysis + H₂O Product Product C->Product

Caption: Simplified catalytic cycle for the rhodium-catalyzed conjugate addition.

  • Transmetalation: The active catalyst, a rhodium(I)-hydroxide complex, reacts with the arylboronic acid to form a rhodium(I)-aryl intermediate.

  • Carbometalation: The fumarate substrate coordinates to the rhodium-aryl complex and inserts into the rhodium-aryl bond. This is the enantioselectivity-determining step, where the chiral diene ligand directs the facial attack on the double bond.

  • Protonolysis: The resulting rhodium-enolate intermediate is protonated by water to release the product and regenerate the rhodium(I)-hydroxide catalyst.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Asymmetric Synthesis of Di-tert-butyl (R)- or (S)-2-(2,6-difluorophenyl)succinate

This protocol is adapted from the highly efficient method developed by Hayashi and coworkers.[2][3][4] The choice of (R)- or (S)-BINAP as the chiral ligand determines the final enantiomer.

ReagentM.W.AmountMolesEq.
2,6-Difluorophenylboronic acid157.911.89 g12.0 mmol1.2
Di-tert-butyl fumarate228.282.28 g10.0 mmol1.0
[Rh(acac)(C₂H₄)₂]258.1125.8 mg0.1 mmol0.01
(R)-BINAP or (S)-BINAP622.6768.5 mg0.11 mmol0.011
1,4-Dioxane-45 mL--
Water18.025 mL--

Procedure:

  • To a 100 mL oven-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (25.8 mg, 0.1 mmol) and the appropriate enantiomer of BINAP ((R)- or (S)-BINAP, 68.5 mg, 0.11 mmol).

  • Add 20 mL of degassed 1,4-dioxane. Stir the mixture at room temperature for 15 minutes until a clear, homogeneous solution is formed.

  • To this catalyst solution, add di-tert-butyl fumarate (2.28 g, 10.0 mmol), 2,6-difluorophenylboronic acid (1.89 g, 12.0 mmol), the remaining 25 mL of 1,4-dioxane, and 5 mL of water.

  • Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the desired chiral succinate as a colorless oil.

  • Expected Outcome: Yields typically range from 90-98% with enantiomeric excess (ee) >95%.[2][3]

Part 2: Synthesis of N-Benzyl-(R)- or (S)-3-(2,6-difluorophenyl)pyrrolidine

Procedure:

  • Reduction: In an oven-dried 250 mL round-bottom flask under argon, suspend lithium aluminum hydride (LiAlH₄) (1.14 g, 30.0 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the chiral succinate from Part 1 (e.g., 3.86 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise via an addition funnel. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (1.1 mL), 15% aqueous NaOH (1.1 mL), and then water again (3.3 mL) (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol. This intermediate is typically used in the next step without further purification.

  • Cyclization: Redissolve the crude diol in 50 mL of dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (4.2 mL, 30.0 mmol).

  • Add methanesulfonyl chloride (MsCl) (1.7 mL, 22.0 mmol) dropwise. Stir the mixture at 0 °C for 1 hour.

  • Add benzylamine (3.3 mL, 30.0 mmol) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 50 mL of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield the N-benzyl protected pyrrolidine.

Part 3: Synthesis of (R)- or (S)-3-(2,6-Difluorophenyl)pyrrolidine

Procedure:

  • Dissolve the N-benzyl pyrrolidine from Part 2 (e.g., 2.87 g, 10.0 mmol) in 50 mL of methanol.

  • Add palladium on carbon (10 wt. %, ~250 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the final product, (R)- or (S)-3-(2,6-difluorophenyl)pyrrolidine, which can be further purified by distillation or crystallization if necessary.

Product Characterization

Robust analytical characterization is critical to confirm the identity, purity, and enantiomeric excess of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric excess (ee%) of the final product.

  • Instrumentation: HPLC system with a UV detector and a chiral column.

  • Example Conditions (to be optimized):

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting point is 95:5 (Hexane:IPA) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: The (R)- and (S)-enantiomers should resolve into two distinct peaks. The enantiomeric excess is calculated from the integrated peak areas: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the final product.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • Aromatic Protons: Signals between δ 6.8-7.2 ppm, showing characteristic coupling to fluorine.

    • Pyrrolidine Protons (CH₂): Complex multiplets between δ 2.8-3.6 ppm.

    • Pyrrolidine Proton (CH-Ar): A multiplet around δ 3.5-3.8 ppm.

    • Pyrrolidine Proton (NH): A broad singlet, typically around δ 1.5-2.5 ppm.

  • Expected ¹⁹F NMR Signals (in CDCl₃, predicted):

    • A single signal for the two equivalent fluorine atoms, likely around -110 to -120 ppm.

  • Expected ¹³C NMR Signals: Signals corresponding to the aromatic and aliphatic carbons, with C-F couplings visible for the aromatic carbons.

Conclusion

This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of (R)- and (S)-3-(2,6-difluorophenyl)pyrrolidine. By leveraging a well-established rhodium-catalyzed conjugate addition, this methodology delivers the target compounds in high yield and with excellent enantioselectivity. The detailed, step-by-step procedures and guidelines for characterization are intended to enable researchers, scientists, and drug development professionals to confidently produce these valuable chiral building blocks for their discovery programs.

References

  • ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. (2014). ChemInform, 45(5). Available at: [Link]

  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-263. Available at: [Link]

  • Shintani, R., Ueyama, K., & Hayashi, T. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic Letters, 14(11), 2766–2769. Available at: [Link]

  • Shintani, R., Ueyama, K., & Hayashi, T. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. PubMed, 14(11), 2766-9. Available at: [Link]

  • Cui, H., et al. (2019). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 10, 234-245. Available at: [Link]

  • Loxo Oncology, Inc., & Array Biopharma, Inc. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL) -3-HYDROXYPYRROLIDINE-1-CARBOXAMIDE. European Patent EP 3 800 189 B1. Available at: [Link]

  • Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines. European Patent EP 0192287 A2. Available at: [Link]

  • Shintani, R., Ueyama, K., & Hayashi, T. (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. Organic Letters, 14(11), 2766-2769. Available at: [Link]

  • Zheng, Z. et al. (2020). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Chinese Patent CN110981779B.
  • Cordes, J., et al. (1983). Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride. World Intellectual Property Organization Patent WO1983002274A1.
  • Tanaka, K., et al. (2012). Rhodium-catalyzed enantioselective synthesis, crystal structures, and photophysical properties of helically chiral 1,1'-bitriphenylenes. Journal of the American Chemical Society, 134(9), 4080-3. Available at: [Link]

  • Pu, L. (2010). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Catalytic Asymmetric Conjugate Reactions. Wiley-VCH. Available at: [Link]

  • An, G., et al. (2020). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 7(12), 1438-1443. Available at: [Link]

  • Edwards, A. A., et al. (2010). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules, 15(12), 8968–8980. Available at: [Link]

  • Shen, X., et al. (2020). Highly Enantioselective Synthesis of Monofluoroalkenes by Rhodium-Catalyzed Asymmetric Arylation/Defluorination of Allyl Difluorides. Organic Letters, 22(21), 8413-8418. Available at: [Link]

  • Peña, D., et al. (2003). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids Using Monodentate Phosphoramidite Ligands. Organic Letters, 5(13), 2299–2301. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. Available at: [Link]

Sources

Application Note: Protocol for N-Protection of 3-(2,6-Difluorophenyl)pyrrolidine with Boc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the procedure for the


-tert-butyloxycarbonyl (

-Boc) protection of 3-(2,6-difluorophenyl)pyrrolidine . This specific scaffold is a high-value intermediate in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR modulators. The 2,6-difluoro substitution pattern on the phenyl ring creates a "conformational lock" due to steric repulsion and electronic shielding, often improving the metabolic stability and selectivity of the final drug candidate.

While


-Boc protection is a standard transformation, the specific handling of the 3-arylpyrrolidine hydrochloride salt requires precise stoichiometry and workup protocols to prevent aggregate formation and ensure quantitative yield. This guide prioritizes the Dichloromethane (DCM) / Diisopropylethylamine (DIPEA)  homogeneous method for its scalability and ease of workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine of the pyrrolidine attacks the carbonyl carbon of the di-tert-butyl dicarbonate (


).

Key Mechanistic Features:

  • Nucleophilic Attack: The pyrrolidine nitrogen (nucleophile) attacks the anhydride.

  • Elimination: The tetrahedral intermediate collapses, expelling tert-butyl carbonate.[1]

  • Decarboxylation: The leaving group decomposes into

    
     (gas) and tert-butoxide.[2]
    
  • Base Role: The auxiliary base (DIPEA) is critical to deprotonate the initial ammonium salt (if starting with HCl salt) and scavenge the proton generated during the reaction, driving the equilibrium forward.

Visualization: Reaction Pathway

BocMechanism Start 3-(2,6-Difluorophenyl) pyrrolidine (HCl Salt) Base Base (DIPEA) Deprotonation Start->Base Neutralization FreeAmine Free Amine (Nucleophile) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc-3-(2,6-difluorophenyl) pyrrolidine Intermediate->Product Elimination Byproducts CO2 (Gas) + t-BuOH Intermediate->Byproducts Decarboxylation

Figure 1: Mechanistic pathway for the base-mediated N-Boc protection of pyrrolidine salts.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and high yield (>95%), the following parameters must be controlled:

ParameterSpecificationRationale
Substrate Form HCl Salt (Standard)Most commercial sources supply the HCl salt. Requires extra base equivalents .
Stoichiometry 1.1 eq

Slight excess ensures complete conversion; large excess complicates purification.
Base Equivalents 2.5 - 3.0 eq1.0 eq to neutralize HCl, 1.0+ eq to drive reaction.
Solvent DCM (Anhydrous)Excellent solubility for the lipophilic product; easy removal.
Temperature

Cooling during addition controls exotherm and

evolution rate.
Gas Evolution

Release
Safety Critical: System must be open to a bubbler or vent line.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-(2,6-Difluorophenyl)pyrrolidine HCl [MW: ~219.66 g/mol ]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) [MW: 218.25  g/mol ][3]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
    
  • Solvent: Dichloromethane (DCM), ACS Grade or higher

  • Wash Solutions: 0.5 M Citric Acid (or 1M HCl), Sat.

    
    , Brine.
    
Step-by-Step Procedure

1. Preparation and Dissolution

  • Charge an oven-dried round-bottom flask (equipped with a magnetic stir bar) with 3-(2,6-Difluorophenyl)pyrrolidine HCl (1.0 equiv).

  • Add DCM (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).

  • Note: The salt will likely remain as a suspension.

2. Neutralization (Free-basing)

  • Cool the suspension to

    
      using an ice bath.
    
  • Add DIPEA (2.5 equiv) dropwise over 5 minutes.

  • Observation: The suspension should clarify as the free amine forms and dissolves in DCM. Stir for 10 minutes.

3. Reagent Addition

  • Prepare a solution of

    
      (1.1 equiv) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise to the reaction mixture at 
    
    
    
    .
  • Safety: Monitor for gas evolution (

    
    ). Ensure the vessel is vented (e.g., via a needle or bubbler).
    

4. Reaction Phase

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Monitoring: Check progress via TLC (System: 20% EtOAc/Hexane).

    • Stain: The product is UV active (phenyl ring). The starting amine requires Ninhydrin (stains red/orange) or Dragendorff.

    • Target: Complete disappearance of the baseline amine spot.

5. Workup (Biphasic Extraction)

  • Dilute the reaction mixture with fresh DCM.

  • Acid Wash: Wash the organic layer with 0.5 M Citric Acid (

    
     vol).
    
    • Purpose: Removes unreacted amine and excess DIPEA. (Note: Citric acid is preferred over strong HCl to avoid any risk of Boc cleavage, although Boc is generally stable to dilute HCl during rapid washes).

  • Base Wash: Wash with Saturated

    
      (
    
    
    
    vol).
    • Purpose: Neutralizes residual acid and removes water-soluble byproducts.

  • Brine Wash: Wash with Saturated NaCl (

    
     vol).
    

6. Isolation

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Filter and concentrate under reduced pressure (rotary evaporator) at

    
    .
    
  • Result: The product usually solidifies or forms a viscous oil upon high-vacuum drying.

Workflow Visualization

ProtocolFlow Step1 Step 1: Charge Substrate (HCl Salt) in DCM (0.2 M) Step2 Step 2: Add DIPEA (2.5 eq) at 0°C (Free-basing) Step1->Step2 Step3 Step 3: Add Boc2O (1.1 eq) Dropwise Step2->Step3 Step4 Step 4: Stir at RT (2-4 Hours) Step3->Step4 CO2 Evolution Step5 Step 5: Acid Wash (Citric Acid) Removes excess base/amine Step4->Step5 TLC: Complete Step6 Step 6: Base Wash (NaHCO3) & Drying (Na2SO4) Step5->Step6 Result Final Product: N-Boc-3-(2,6-difluorophenyl)pyrrolidine Step6->Result Concentration

Figure 2: Operational workflow for the N-protection protocol.

Analytical Validation & Expected Data

Upon isolation, the compound should be characterized to confirm identity and purity.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region: Look for the specific splitting pattern of the 2,6-difluorophenyl group. Typically a multiplet around

    
     7.1–7.3 (1H) and 
    
    
    
    6.8–6.9 (2H).
  • Boc Group: A strong singlet integrating to 9H at approximately

    
     1.45 ppm.
    
  • Pyrrolidine Ring: The protons on the ring will appear as multiplets between

    
     2.0 and 4.0 ppm. Due to the Boc rotamers (restricted rotation around the N-C=O bond), these peaks often appear broadened or split at room temperature.
    
Fluorine NMR ( NMR)
  • Signal: A distinctive signal for the 2,6-difluoro substituents. Expect a singlet (or coupled multiplet if H-F coupling is resolved) around

    
     -110 to -120 ppm (referenced to 
    
    
    
    ).
LC-MS
  • Ionization: ESI Positive mode.

  • Mass: The parent ion

    
     is often weak for Boc compounds due to fragmentation.
    
  • Fragment: Look for the

    
     or 
    
    
    
    peaks.
  • Purity: UV purity at 254 nm should be >95%.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Incomplete Conversion Insufficient BaseIf starting with HCl salt, ensure pH > 9. Add more DIPEA.
Low Yield Product lost in Acid WashThe Boc-amine is lipophilic, but avoid very strong acid washes (pH < 1) for prolonged periods. Use Citric Acid.
Solidification Issues Residual

If the oil doesn't solidify, traces of

may be present. Pump on high vacuum overnight or wash with dilute

(destroys excess anhydride).
Broad NMR Peaks RotamersThis is normal for Boc-pyrrolidines. Run NMR at elevated temperature (

) to coalesce peaks.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[4] (Standard reference for Boc protection conditions and stability).

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (Detailed mechanism of nucleophilic attack and CO2 elimination).

  • Sigma-Aldrich. (2025). Application Note – N-Boc protection. (Automated and manual protocols for amine protection).

  • PubChem. (2025). 3-(2,6-difluorophenyl)pyrrolidine hydrochloride.[6] (Physical properties and identifier data).

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups. (Stability and orthogonality data).

Sources

Application Note: Buchwald-Hartwig Coupling of 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of 3-(2,6-Difluorophenyl)pyrrolidine into drug scaffolds via Buchwald-Hartwig Cross-Coupling.

Introduction & Substrate Analysis

3-(2,6-Difluorophenyl)pyrrolidine is a high-value pharmacophore often employed to modulate metabolic stability and conformational entropy in kinase inhibitors and GPCR ligands.

The "Ortho-Fluoro" Challenge

While pyrrolidines are generally excellent nucleophiles in Pd-catalyzed amination, this specific substrate presents unique challenges that standard "generic" protocols often fail to address:

  • Electronic Deactivation: The 2,6-difluorophenyl moiety exerts a strong electron-withdrawing inductive effect (

    
    ) through the carbon framework. This lowers the pKa of the pyrrolidine nitrogen (relative to unsubstituted pyrrolidine), reducing its nucleophilicity and slowing the transmetallation step.
    
  • Conformational Locking: The steric repulsion between the ortho-fluorines and the pyrrolidine ring forces the phenyl group into a pseudo-axial, orthogonal orientation. This increases the hydrodynamic volume of the amine, potentially causing steric clash with bulky ligands during the amine coordination step.

Strategic Solution: To overcome the reduced nucleophilicity and steric bulk, this protocol utilizes RuPhos Pd G4 , a fourth-generation palladacycle precatalyst. The RuPhos ligand is specifically optimized for secondary amines, offering a large bite angle and electron-rich center to facilitate oxidative addition while protecting the active Pd(0) species.

Mechanistic Workflow & Decision Tree

The following diagram outlines the logical flow for optimizing this reaction, differentiating between "Robust" substrates (aryl bromides/chlorides) and "Sensitive" substrates (esters, nitriles, heterocycles).

BuchwaldWorkflow Start Substrate Analysis: 3-(2,6-F2-Ph)-Pyrrolidine + Ar-X CheckFG Check Coupling Partner (Ar-X) Functional Groups Start->CheckFG Robust Robust Groups (Alkyl, OMe, F, CF3) CheckFG->Robust Stable Sensitive Base-Sensitive Groups (Esters, Nitriles, Nitro, acidic H) CheckFG->Sensitive Unstable CondA Condition A (Standard) Cat: RuPhos Pd G4 (1-2 mol%) Base: NaOtBu (1.5 eq) Solvent: 1,4-Dioxane Temp: 80-100°C Robust->CondA CondB Condition B (Mild) Cat: RuPhos Pd G4 (2-4 mol%) Base: Cs2CO3 (2.0 eq) Solvent: t-Amyl Alcohol or Toluene Temp: 90-110°C Sensitive->CondB Analysis In-Process Control (LCMS) @ 2 Hours CondA->Analysis CondB->Analysis Success >90% Conversion Proceed to Workup Analysis->Success Clean Fail <50% Conversion or De-fluorination Analysis->Fail Issues Troubleshoot Troubleshooting: 1. Switch to BrettPhos (Primary amine impurity?) 2. Add 1 eq water (if using Cs2CO3) 3. Switch Base to LHMDS Fail->Troubleshoot

Figure 1: Decision matrix for selecting reaction conditions based on the electrophile's stability.

Experimental Protocols

Method A: The "Standard" Protocol (High Throughput)

Best for: Aryl bromides/chlorides with no base-sensitive groups.

Materials:

  • Substrate: 3-(2,6-Difluorophenyl)pyrrolidine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Electrophile (if solid), NaOtBu , and RuPhos Pd G4 .

    • Expert Tip: Do not add the amine yet. Adding the base and catalyst first ensures the precatalyst activates properly upon solvent addition.

  • Purge: Cap the vial and purge with inert gas for 5 minutes (vacuum/backfill x3).

  • Liquids Addition:

    • Add 1,4-Dioxane via syringe.

    • Add 3-(2,6-Difluorophenyl)pyrrolidine (if liquid) or add it as a solution in Dioxane (if solid).

    • Note: If the amine is a hydrochloride salt, increase base loading to 2.5 equiv.

  • Reaction: Place in a pre-heated block at 85°C . Stir vigorously (800+ rpm).

    • Why? Heterogeneous bases like NaOtBu require high agitation rates for effective surface reaction.

  • Monitoring: Check LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues, and concentrate.

Method B: The "Mild" Protocol (Functional Group Tolerance)

Best for: Substrates containing esters, nitriles, ketones, or heterocycles prone to base hydrolysis.

Changes from Method A:

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv). Must be finely ground.

  • Solvent: tert-Amyl Alcohol (preferred) or Toluene.[1]

  • Temperature: Increase to 100°C (Carbonate bases are weaker and require higher thermal energy for the deprotonation step).

Optimization & Troubleshooting Data

The following table summarizes common failure modes specific to 3-(2,6-Difluorophenyl)pyrrolidine and their verified solutions.

Observation (LCMS)Root Cause AnalysisCorrective Action
0-10% Conversion Catalyst poisoning or failure to activate Pd(II) to Pd(0).Switch to LHMDS (1.0M in THF) as base. Soluble bases initiate faster than carbonates.
Protodehalogenation (Ar-H formed)

-Hydride elimination is outcompeting reductive elimination.
Increase Amine Concentration. Add 1.5 equiv of the pyrrolidine. The amine needs to displace the halide faster.
Defluorination (M-20 peaks)C-F activation by highly active Pd species (rare but possible).Lower Temp to 60°C and switch solvent to Toluene . Dioxane can promote C-F insertion at high temps.
Stalled Reaction (50% conversion)Catalyst death due to ligand oxidation or inhibitory byproducts.Add 2nd Catalyst Charge. Add 1 mol% fresh RuPhos Pd G4 after 4 hours.

Mechanistic Rationale: Why RuPhos?

For this specific application, RuPhos is superior to other ligands (like BINAP or dppf) due to its unique structural properties:

  • Secondary Amine Specificity: RuPhos is a bulky, monodentate biaryl phosphine. It facilitates the reductive elimination of the bulky tertiary amine product (the coupled pyrrolidine) which is the rate-determining step for hindered amines.

  • Prevention of

    
    -Hydride Elimination:  The pyrrolidine ring has 
    
    
    
    -hydrogens adjacent to the nitrogen. Less specialized ligands can allow the Pd to insert into these C-H bonds, leading to imine byproducts. RuPhos occupies the coordination sphere effectively, blocking this pathway.
  • G4 Precatalyst Advantage: The G4 precatalyst contains a pre-formed Pd(II) species that activates only upon exposure to base. This eliminates the induction period and the variability associated with mixing Pd(OAc)₂ and free ligand.

Mechanism PreCat RuPhos Pd G4 (Precatalyst) Active L-Pd(0) (Active Species) PreCat->Active Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Active->OxAdd + Ar-X AmineBind Amine Binding (Steric Check) OxAdd->AmineBind + 3-(2,6-F2-Ph)-Pyrrolidine (Base deprotonates H-X) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RuPhos accelerates this step RedElim->Active Regeneration Product Product (N-Aryl Pyrrolidine) RedElim->Product

Figure 2: Catalytic cycle highlighting the critical role of RuPhos in the reductive elimination step.

References

  • RuPhos Pd G4 Development

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[2]

    • Source: Chemical Science, 2011, 2, 27-50.[3]

    • URL:[Link]

  • Secondary Amine Coupling Protocols

    • Title: A User’s Guide to Palladium-Catalyzed Cross-Coupling Reactions.[3]

    • Source: Chem. Rev. 2016, 116, 12564−12649.
    • URL:[Link]

  • Fluorine Effects in MedChem

    • Title: Fluorine in Medicinal Chemistry.
    • Source: J. Med. Chem. 2008, 51, 4359–4369.
    • URL:[Link]

Sources

Peptide coupling reagents for sterically hindered fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Peptide Coupling of Sterically Hindered Fluorinated Amines

Executive Summary

The incorporation of fluorinated motifs (e.g.,


-trifluoromethyl amines, polyfluorinated anilines) into peptide backbones is a critical strategy in medicinal chemistry to modulate metabolic stability (

modulation) and lipophilicity.[1] However, these substrates present a "perfect storm" of synthetic challenges:
  • Electronic Deactivation: The strong electron-withdrawing group (EWG) effect of fluorine drastically lowers the

    
     of the amine (often < 6.0), rendering it a poor nucleophile.[1]
    
  • Steric Occlusion: Bulky fluorinated groups (like

    
    ) physically block the trajectory of nucleophilic attack.[1]
    

Standard coupling reagents (EDC, HBTU) typically fail here, resulting in stalled reactions or extensive epimerization of the activated amino acid due to prolonged reaction times. This guide outlines a tiered strategy using high-activity reagents—specifically T3P , COMU , and Acid Fluoride/Chloride generators (BTFFH/Ghosez’s Reagent) —to force coupling while preserving chiral integrity.[1]

Strategic Reagent Selection

Do not rely on standard carbodiimides. The choice of reagent must be dictated by the specific deactivation level of the amine.

Reagent Decision Matrix
Reagent ClassReagent NameMechanism of ActionRecommended Use Case
Phosphonic Anhydride T3P (Propylphosphonic anhydride)Forms highly reactive mixed anhydride; acts as water scavenger.[1]First-Line Defense. Excellent for weak nucleophiles (anilines,

-amines).[1] Low epimerization risk.[2][3]
Uronium/Aminium COMU / OxymaGenerates reactive Oxyma ester (leaving group effect).[1]Moderately Hindered. Safer and more soluble than HATU.[1][2] Use for standard fluorinated side-chains.[1]
Acid Fluoride Gen. BTFFH / TFFHIn-situ generation of Amino Acid Fluorides (R-COF).[1]Severe Deactivation. Acid fluorides are stable to water but highly reactive toward amines.[1]
Acid Chloride Gen. Ghosez's Reagent In-situ generation of Amino Acid Chlorides (R-COCl).[1]The "Nuclear" Option. For extremely bulky/unreactive amines where other methods fail.[1]

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the correct protocol based on the amine's properties.

ReagentSelection Start Target: Fluorinated Amine Coupling CheckPka Analyze Amine Nucleophilicity (Is pKa < 7 or Aniline-like?) Start->CheckPka Standard Standard Sterics? (e.g., Monofluoro-sidechain) CheckPka->Standard No (Moderate Nucleophile) HighSteric High Steric Bulk? (e.g., alpha-CF3, ortho-F) CheckPka->HighSteric Yes (Weak Nucleophile) UseCOMU PROTOCOL A: COMU + Oxyma + TMP (High Activity Ester) Standard->UseCOMU UseT3P PROTOCOL B: T3P + Pyridine/DIPEA (Driven Equilibrium) HighSteric->UseT3P First Attempt UseAcidHalide PROTOCOL C: BTFFH or Ghosez Reagent (Acid Fluoride/Chloride) HighSteric->UseAcidHalide If T3P Fails

Figure 1: Decision tree for selecting coupling reagents based on amine nucleophilicity and steric hindrance.

Detailed Protocols

Protocol A: The "Modern Standard" (COMU/Oxyma)

Best for: Moderately hindered amines where safety and solubility are priorities.[1]

Scientific Rationale: COMU releases Oxyma (ethyl (hydroxyimino)cyanoacetate) as a leaving group, which is less explosive than HOBt/HOAt and shows a superior leaving group effect, accelerating the reaction before epimerization can occur.[1]

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), COMU (1.0 eq), Oxyma Pure (1.0 eq), Base (2.0 eq).[1]

  • Solvent: DMF or NMP (0.1 M concentration).[1]

  • Base Selection: Use TMP (2,4,6-Trimethylpyridine) or Collidine instead of DIPEA.[1] The weaker basicity of TMP (

    
    ) minimizes proton abstraction from the 
    
    
    
    -carbon, reducing racemization.[1]
  • Procedure:

    • Dissolve the carboxylic acid and Oxyma Pure in DMF.[1]

    • Cool to 0 °C. Add TMP (Base) and stir for 2 minutes (Pre-activation).[1]

    • Add COMU.[2][4] Stir for 1 minute.

    • Add the fluorinated amine.[5]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: LCMS for conversion. If stuck, add 0.5 eq more COMU/Base.

Protocol B: The "Heavy Lifter" (T3P - Propylphosphonic Anhydride)

Best for:


-trifluoromethyl amines and electron-deficient anilines.[1]

Scientific Rationale: T3P acts as a coupling reagent and a water scavenger.[1][6][7] It forms a mixed anhydride that is highly reactive but sterically discriminating, often yielding lower epimerization than HATU. It performs exceptionally well in ethyl acetate (EtOAc), simplifying workup.[1]

  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.2 eq), T3P (50% w/w in EtOAc, 1.5–2.0 eq), Base (3.0 eq).

  • Solvent: EtOAc (Preferred) or DMF/DCM.[1] T3P is supplied in EtOAc.[1][7]

  • Base Selection: Pyridine (or N-methylimidazole).[1] Pyridine forms an acyl-pyridinium intermediate that accelerates the attack of the weak amine.[1]

  • Procedure:

    • Dissolve Acid and Amine in EtOAc (or co-solvent if solubility is poor).[1]

    • Cool to 0 °C.

    • Add Base (Pyridine) followed by dropwise addition of T3P solution.[1]

    • CRITICAL STEP: Maintain at 0 °C for 1 hour, then warm to RT.

    • Optimization: If reaction is sluggish, heat to 40–50 °C. T3P is thermally stable, unlike HATU.

    • Workup: Wash organic layer with water, 1M HCl, and saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      . T3P byproducts are water-soluble.[1][3][8]
      
Protocol C: The "Nuclear Option" (Acid Fluorides via BTFFH)

Best for: Extremely hindered systems where T3P fails.[1]

Scientific Rationale: Acid fluorides (R-COF) are more stable to hydrolysis than acid chlorides but highly reactive toward amines.[1] BTFFH generates the acid fluoride in situ.[9] This species is small, penetrating the steric shield of the fluorinated amine.

  • Stoichiometry: Acid (1.0 eq), BTFFH (1.1 eq), Base (2.5 eq), Amine (1.2 eq).[1]

  • Solvent: DCM or DCM/THF mixture (anhydrous).

  • Procedure:

    • Dissolve Acid in anhydrous DCM under Nitrogen.[1]

    • Add DIPEA (Base).[1]

    • Add BTFFH and stir for 15–30 minutes at RT. (Formation of Acid Fluoride).[1]

    • Add the fluorinated amine.[5]

    • Optional Additive: Addition of HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v) can dramatically accelerate the reaction by activating the carbonyl via hydrogen bonding.[1]

Mechanistic Visualization: T3P Activation

Understanding the T3P cycle helps in troubleshooting. The cycle relies on the formation of a mixed anhydride.

T3PMechanism Reactants Carboxylic Acid + T3P (Cyclic Anhydride) Intermediate1 Mixed Anhydride (Active Species) Reactants->Intermediate1 Base (Pyridine) Transition Amine Attack (Tetrahedral Intermediate) Intermediate1->Transition + Fluorinated Amine Products Peptide Bond + Water-Soluble P-Byproduct Transition->Products - HOP(O)(R)OH

Figure 2: T3P activation pathway.[1] The cyclic structure of T3P releases strain upon ring-opening, driving the formation of the mixed anhydride.[1]

Troubleshooting & Optimization

If yields remain low (<40%), consult the following optimization table.

VariableRecommendationReason
Solvent Effect Add HFIP (10–20%) to DCM.HFIP is a strong H-bond donor; it activates the carbonyl electrophile and solvates peptide aggregates.[1]
Epimerization Switch Base to Collidine or TMP .[1]Sterically hindered bases reduce

-proton abstraction.[1] Lower temperature to -10 °C.
Stalled Reaction Use Microwave Irradiation (with COMU).[1]60 °C for 15 mins. Warning: Do not use HATU/HOBt in microwave (explosion risk).[1]
Hydrolysis Switch to Ghosez's Reagent .Generates Acid Chloride under neutral conditions.[10][11] Highly moisture sensitive—use strictly anhydrous technique.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Amino Acid Fluorides."[1] Journal of the American Chemical Society.[1]

  • Ghosez, L., et al. (1979).[10] "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications.[10]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

Sources

Application Note: Scalable Synthesis of 3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details a robust, scalable protocol for the preparation of 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride , a privileged scaffold in medicinal chemistry often utilized to modulate metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.

Unlike simple phenylpyrrolidines, the 2,6-difluoro substitution pattern introduces significant steric shielding at the ipso carbon and electron-withdrawing effects that complicate standard nucleophilic aromatic substitutions. Therefore, this protocol utilizes a Suzuki-Miyaura cross-coupling approach between a vinyl boronate and a 2,6-difluorohalobenzene, followed by catalytic hydrogenation. This route offers superior regiocontrol and impurity profiles compared to linear cyclization methods (e.g., [3+2] cycloadditions) which often suffer from poor selectivity with electron-deficient styrenes.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical integrity at the 3-position. The disconnection strategy relies on constructing the C(sp2)-C(sp2) bond first, taking advantage of the commercial availability of N-Boc-protected pyrroline boronates.

Synthetic Pathway (Graphviz Diagram)

G SM1 1-Bromo-2,6- difluorobenzene (Aryl Halide) INT1 Intermediate 1: N-Boc-3-(2,6-difluorophenyl)- 3-pyrroline SM1->INT1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 N-Boc-3-pyrroline- 3-boronic acid pinacol ester (Vinyl Boronate) SM2->INT1 INT2 Intermediate 2: N-Boc-3-(2,6-difluorophenyl) pyrrolidine INT1->INT2 Step 2: Hydrogenation H2 (1 atm), Pd/C MeOH PROD FINAL PRODUCT: 3-(2,6-Difluorophenyl) pyrrolidine HCl INT2->PROD Step 3: Deprotection 4M HCl in Dioxane

Figure 1: Strategic workflow for the synthesis of the target scaffold. The route avoids the use of sensitive 2,6-difluorophenyl Grignard reagents.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Coupling of the electron-deficient aryl halide with the vinyl boronate. Critical Consideration: The 2,6-difluoro motif creates steric hindrance. High-activity catalysts or elevated temperatures are required. Pd(dppf)Cl₂ is selected for its stability and efficacy with vinyl boronates.

Reagents:

  • 1-Bromo-2,6-difluorobenzene (1.0 equiv)

  • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv / 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

  • Charge: To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add 1-bromo-2,6-difluorobenzene, the boronate ester, and K₂CO₃.

  • Solvent Addition: Add the Dioxane/Water mixture.[1] Degas the solution by sparging with nitrogen for 15 minutes (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the bromide.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and water. Separate phases. Extract the aqueous layer with EtOAc (2x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield Intermediate 1 (Colorless to pale yellow oil).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the internal alkene to the saturated pyrrolidine. Mechanism: Syn-addition of hydrogen. Since the molecule has no pre-existing stereocenters, this yields the racemic 3-substituted pyrrolidine.

Reagents:

  • Intermediate 1 (from Step 1)

  • Palladium on Carbon (10 wt% Pd/C, 50% wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH)

  • Hydrogen Gas (H₂) (Balloon or 1 atm)

Protocol:

  • Charge: Dissolve Intermediate 1 in MeOH in a hydrogenation flask.

  • Catalyst: Carefully add Pd/C (Caution: Pyrophoric when dry. Keep wet).

  • Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at RT for 12–16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to yield Intermediate 2 (Quantitative yield usually observed; used directly in Step 3).

Step 3: Boc-Deprotection & Salt Formation

Objective: Removal of the tert-butoxycarbonyl group and isolation of the stable hydrochloride salt.

Reagents:

  • Intermediate 2

  • 4M HCl in 1,4-Dioxane (excess, ~5–10 equiv)

  • Solvent: Diethyl Ether (Et₂O) or MTBE (for precipitation)

Protocol:

  • Dissolution: Dissolve Intermediate 2 in a minimal amount of dry 1,4-dioxane or DCM.

  • Acidification: Add 4M HCl in dioxane dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. A white precipitate should begin to form.

  • Isolation:

    • If solid forms: Dilute with Et₂O, filter the solid, and wash with Et₂O.

    • If oil forms: Concentrate to dryness, triturate with Et₂O/Hexanes to induce crystallization.

  • Drying: Dry the solid under high vacuum at 40°C to remove traces of dioxane/HCl.

  • Product: 3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride (White to off-white solid).

Analytical Data & Specifications

ParameterSpecification / Expected Value
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ (ppm): 9.40 (br s, 2H, NH₂⁺), 7.45 (m, 1H, Ar-H), 7.15 (t, 2H, Ar-H), 3.60–3.10 (m, 5H, Pyrrolidine Ring)
¹⁹F NMR δ (ppm): ~ -114.5 (s, 2F)
Mass Spectrometry [M+H]⁺ = 184.2 (Free base mass)
Purity (HPLC) > 98.0% (AUC)
Chloride Content 15.8% – 16.5% (Theoretical: 16.1%)

Troubleshooting & Critical Process Parameters (CPPs)

Process Logic Flowchart (Graphviz)

Troubleshooting Start Issue: Low Yield in Suzuki Step Check1 Is the aryl halide consumed? Start->Check1 Check2 Is Protodeboronation observed? (Formation of pyrroline w/o aryl) Check1->Check2 No Action1 Increase Temp to 100°C Switch to SPhos-Pd-G2 Check1->Action1 Yes (Incomplete) Check2->Action1 No Action2 Add more Boronate (1.5 eq) Ensure anhydrous start Check2->Action2 Yes

Figure 2: Troubleshooting logic for the critical C-C bond formation step.

  • Suzuki Coupling: The 2,6-difluoro group makes the aryl ring electron-poor (good for oxidative addition) but sterically crowded (bad for transmetallation). If conversion stalls, switch to SPhos Pd G2 or XPhos , which are privileged ligands for sterically demanding biaryls [1].

  • Hydrogenation: If the reaction is slow, ensure the starting material from Step 1 is free of sulfur or thiol impurities (catalyst poisons). Washing the organic layer with dilute bleach or using a scavenger resin can help before hydrogenation.

  • Salt Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator. If the salt is too sticky (oil), consider switching to the Fumarate or Oxalate salt for better crystallinity during intermediate storage.

References

  • Suzuki-Miyaura Coupling of Hindered Biaryls

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Synthesis of 3-Arylpyrrolidines (General Methodology)

    • Campbell, C. D., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis.[2] Journal of the American Chemical Society, 141(21), 8426–8430. (Demonstrates related pyrrolidine functionalization strategies). Link

  • Properties of Fluorinated Phenyl Rings

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Preparation of Pyrrolidine Salts (General): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc deprotection).

Sources

Functionalization of the Pyrrolidine Nitrogen in Fluorinated Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure provides an excellent framework for exploring chemical space, while the nitrogen atom serves as a crucial point for interaction with biological targets, often acting as a hydrogen bond donor or acceptor.[2] The strategic incorporation of fluorine into this privileged scaffold offers medicinal chemists a powerful tool to fine-tune a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can significantly impact the basicity of the pyrrolidine nitrogen, influencing its pKa and, consequently, its bioavailability and binding affinity.[4][5][6] Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6]

This guide provides a comprehensive overview of key methods for the functionalization of the pyrrolidine nitrogen within fluorinated scaffolds. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both practical utility and a deeper understanding of the chemistry involved.

The Influence of Fluorine on Pyrrolidine Nitrogen Reactivity

The presence of one or more fluorine atoms on the pyrrolidine ring can profoundly alter the chemical behavior of the nitrogen atom. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen, thereby decreasing its basicity (lowering the pKa).[4][5] This has significant implications for its nucleophilicity in various reactions. While a lower basicity can be advantageous for improving membrane permeability of a drug candidate, it can also render the nitrogen less reactive towards electrophiles.[6]

Furthermore, the position and stereochemistry of the fluorine substituent(s) can induce conformational constraints on the pyrrolidine ring, which can, in turn, influence the accessibility of the nitrogen lone pair and the overall shape of the molecule.[4][5][7][8] Understanding these electronic and steric effects is paramount for selecting the appropriate reaction conditions and reagents to achieve successful N-functionalization.

Key Functionalization Strategies and Protocols

This section details common and effective methods for modifying the pyrrolidine nitrogen in fluorinated scaffolds, complete with step-by-step protocols and critical considerations.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for introducing a wide variety of substituents onto the pyrrolidine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

This classic method involves the reaction of the fluorinated pyrrolidine with an alkyl halide in the presence of a base.[9] The choice of base is critical to deprotonate the less basic fluorinated pyrrolidine effectively without causing undesirable side reactions.

Protocol: General Procedure for Direct N-Alkylation

Materials:

  • Fluorinated pyrrolidine derivative (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, ACN, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the fluorinated pyrrolidine derivative and the anhydrous solvent.

  • Add the base and stir the mixture at room temperature for 20-30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkyl halide and the nucleophilicity of the pyrrolidine. Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of strong bases like NaH with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can react with the base and may lead to hydrolysis of the alkyl halide.

  • Choice of Base: For less reactive fluorinated pyrrolidines, a stronger base like NaH may be necessary to achieve sufficient deprotonation. For more sensitive substrates, a milder base like K₂CO₃ or Cs₂CO₃ is preferable.

dot

Caption: Workflow for Direct N-Alkylation of Fluorinated Pyrrolidines.

Reductive amination offers a milder alternative for N-alkylation, particularly for preparing secondary and tertiary amines from aldehydes and ketones. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced.

Protocol: General Procedure for Reductive Amination

Materials:

  • Fluorinated pyrrolidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) (1.2 - 1.5 eq)

  • Solvent (e.g., DCE, THF, MeOH)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a round-bottom flask, add the fluorinated pyrrolidine derivative, the aldehyde or ketone, and the solvent.[9]

  • If necessary, add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.[9]

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for iminium ions over carbonyls, and does not reduce the aldehyde or ketone starting material at a significant rate.

  • Acid Catalyst: The formation of the iminium ion is often acid-catalyzed. Acetic acid is a common choice.

N-Arylation: Forging C-N Bonds with Aromatic Partners

The introduction of an aryl group on the pyrrolidine nitrogen is a crucial transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is the preeminent method for this purpose.[10]

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • Fluorinated pyrrolidine derivative (1.0 - 1.2 eq)

  • Aryl halide (bromide or iodide preferred) or triflate (1.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the aryl halide and the fluorinated pyrrolidine derivative.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Deoxygenated Solvent: The active Pd(0) catalyst is sensitive to oxygen.[11]

  • Ligand Selection: The choice of phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands generally promote the reductive elimination step and are effective for a broader range of substrates.[11]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu is commonly used to deprotonate the amine and facilitate the catalytic cycle. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.[11]

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(Pyrr)L2 Ar-Pd(II)-N(Pyrr)L2 Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(Pyrr)L2 Ligand Exchange (Pyrr-H, Base) Ar-Pd(II)-N(Pyrr)L2->Pd(0)L2 Reductive Elimination Ar-N(Pyrr) Ar-N(Pyrr) Ar-Pd(II)-N(Pyrr)L2->Ar-N(Pyrr)

Caption: Catalytic Cycle of the Buchwald-Hartwig N-Arylation.

N-Acylation: Installation of Carbonyl Functionality

N-acylation is a straightforward and high-yielding reaction to introduce an acyl group, forming an amide. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base.

Protocol: General Procedure for N-Acylation

Materials:

  • Fluorinated pyrrolidine derivative (1.0 eq)

  • Acyl chloride or anhydride (1.05 - 1.2 eq)

  • Base (e.g., Triethylamine, Pyridine, DIPEA) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., DCM, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, dissolve the fluorinated pyrrolidine derivative and the base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride dropwise to the stirred solution.[12]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers successively with dilute HCl (if a basic amine was used for quench), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting pyrrolidine.[12]

  • Low Temperature Addition: Adding the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Data Summary: Comparative Overview of N-Functionalization Methods

Functionalization Electrophile Typical Catalyst/Reagent Base Advantages Considerations
Direct N-Alkylation Alkyl Halide-K₂CO₃, Cs₂CO₃, NaHSimple, wide range of alkyl groupsPotential for over-alkylation, may require harsh conditions
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃-Mild, high functional group toleranceLimited to primary and secondary amine products
N-Arylation Aryl Halide/TriflatePd-catalyst & LigandNaOtBu, K₃PO₄Broad scope, high functional group toleranceAir-sensitive catalyst, requires careful optimization
N-Acylation Acyl Chloride/Anhydride-Et₃N, PyridineHigh yielding, generally fastAcylating agents can be moisture-sensitive

Conclusion and Future Perspectives

The functionalization of the pyrrolidine nitrogen in fluorinated scaffolds is a cornerstone of modern medicinal chemistry. The methods outlined in this guide—N-alkylation, N-arylation, and N-acylation—provide a robust toolkit for the synthesis of novel, fluorinated, pyrrolidine-containing molecules. The key to success lies in understanding the electronic and steric impact of the fluorine substituents and carefully selecting the reaction conditions to overcome the potentially reduced nucleophilicity of the nitrogen atom. As the demand for more sophisticated and effective therapeutic agents continues to grow, the development of even more efficient and selective methods for the late-stage functionalization of these important scaffolds will undoubtedly remain an active and vital area of research.

References

  • Levchenko, K., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.
  • Levchenko, K., et al. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery.
  • Mao, T., et al. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • BenchChem. N-Arylation of Pyrrolidine - Technical Support Center. BenchChem.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine - Application Notes and Protocols. BenchChem.
  • BenchChem. N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride - Technical Support Center. BenchChem.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Campbell, N. H., et al. (2011). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry.
  • Campbell, N. H., et al. (2022). Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. SINAPSE.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • ResearchGate. Some important pyrrolidine scaffolds. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Technical Support Document ID: 3-DFP-OPT-2026 Subject: Troubleshooting & Yield Improvement Protocols Target Audience: Medicinal Chemists, Process Engineers

Introduction: The "2,6-Difluoro" Challenge

Synthesizing 3-(2,6-difluorophenyl)pyrrolidine presents a unique convergence of steric and electronic challenges. Unlike simple phenyl analogs, the 2,6-difluoro substitution pattern creates a "perfect storm" for yield loss:

  • Protodeboronation: In Suzuki couplings, the electron-deficient ring facilitates the hydrolytic cleavage of the C-B bond under basic conditions, often outpacing the transmetallation step.

  • Steric Shielding: The ortho-fluorines shield the carbon center, slowing down oxidative addition and transmetallation in cross-coupling reactions.

  • Defluorination Risks: Standard reduction protocols (e.g., Pd/C hydrogenation) used to convert pyrroles or succinimides to pyrrolidines can accidentally cleave the C-F bond due to the activated nature of the aryl ring.

This guide provides three validated modules to address these specific failure modes.

Module 1: The Cross-Coupling Approach (C-C Bond Formation)

Context: You are attempting to couple a 3-halo-N-protected pyrrolidine (or pyrroline) with a 2,6-difluorophenyl metalloid.

Critical Troubleshooting: The Suzuki Failure Mode

Symptom: You observe low conversion of the halide and high amounts of 1,3-difluorobenzene (the protodeboronated byproduct) in the LCMS.

Root Cause: The 2,6-difluorophenylboronic acid is highly unstable in aqueous base. The electron-withdrawing fluorines stabilize the boronate anion intermediate, accelerating hydrolytic cleavage (protodeboronation) before the palladium cycle can utilize it.

Protocol A: The Anhydrous Negishi Switch (Recommended)

To bypass protodeboronation, switch from Boron (Suzuki) to Zinc (Negishi). Organozinc reagents are less prone to protonolysis under neutral conditions.

Step-by-Step Protocol:

  • Zinc Reagent Prep: Activate Zn dust with TMSCl/1,2-dibromoethane in dry THF. Add 1-bromo-2,6-difluorobenzene. Heat to reflux for 2 hours to generate the arylzinc bromide. Note: Titrate using iodine to confirm concentration.

  • Catalyst System: Use Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or XPhos . Buchwald biaryl phosphines are essential here to overcome the steric hindrance of the 2,6-difluoro system.

  • Coupling: Add the N-Boc-3-bromopyrrolidine (0.8 equiv relative to Zn) to the catalyst mixture.

  • Addition: Cannulate the organozinc reagent slowly into the catalyst/halide mixture at 0°C, then warm to RT.

  • Quench: Use mild acidic workup (NH₄Cl) to avoid emulsion formation.

Protocol B: Modified Suzuki (If Boron is mandatory)

If you must use Suzuki, you cannot use standard aqueous carbonate conditions.

  • Base: Use anhydrous K₃PO₄ or CsF .

  • Solvent: Strictly anhydrous 1,4-Dioxane or Toluene .

  • Additives: Add CuCl (10-20 mol%) . Copper facilitates the transmetallation of electron-deficient boronic acids (the "Liebeskind-Srogl" effect).

Visualizing the Pathway

Negishi_Strategy cluster_0 Precursor Activation cluster_1 Catalytic Cycle ArBr 1-Bromo-2,6-difluorobenzene ZnReagent Arylzinc Reagent (Stable to Protonolysis) ArBr->ZnReagent THF, Reflux Zn Zn* (Activated) Zn->ZnReagent Product Coupled Product (High Yield) ZnReagent->Product Transmetallation PyrBr N-Boc-3-Bromopyrrolidine PyrBr->Product Negishi Coupling Pd Pd(OAc)2 / SPhos (Steric Bulk Handling) Pd->Product

Caption: Figure 1. The Negishi strategy circumvents the instability of Boron intermediates by using a robust Zinc species.

Module 2: The Ring Construction (Conjugate Addition)

Context: You are building the ring via conjugate addition of a 2,6-difluorophenyl metalloid to a maleimide or maleate, followed by reduction.

FAQ: Why is my yield low during the Michael Addition?

A: 2,6-difluorophenyl nucleophiles are sterically hindered. Standard Grignard additions (1,2-addition) often compete with the desired conjugate (1,4-addition). Solution: Use a Rhodium-catalyzed conjugate addition with the arylboronic acid (Hayashi-Miyaura reaction). Rhodium is highly specific for 1,4-addition and tolerates the protodeboronation risk better than Palladium if conditions are controlled.

Optimized Conditions:

  • Catalyst: [Rh(cod)Cl]₂ (1.5 mol%).

  • Ligand: BINAP (racemic is fine if product is achiral, otherwise use (R)-BINAP).

  • Base: TEA (Triethylamine) - milder bases reduce protodeboronation.

  • Substrate: N-Boc-Maleimide.

Module 3: Reduction & Deprotection (The "Finish")

Context: You have the succinimide or pyrrolidinone intermediate and need to reduce it to the pyrrolidine.

Critical Risk: Hydrodefluorination

Symptom: You observe the loss of one or both fluorine atoms (M-19 or M-38 peaks) during reduction. Cause: Catalytic hydrogenation (Pd/C, H₂, high pressure) is notorious for cleaving Ar-F bonds, especially in electron-deficient rings.

Protocol: The Hydride Reduction (Safe Route)

Avoid catalytic hydrogenation. Use a chemical hydride reduction.[1]

Comparison of Reductants:

ReagentRisk LevelYieldNotes
LiAlH₄ (LAH) High40-60%Can cause defluorination at reflux; often leads to messy workups.
H₂ / Pd/C Critical<20%DO NOT USE. High risk of hydrodefluorination.
BH₃·THF Low 85-95% Recommended. Chemoselective for amide reduction; leaves Ar-F intact.
Red-Al Medium60-70%Good for scale, but requires strict temperature control.

Recommended Workflow (BH₃·THF):

  • Dissolve the 3-(2,6-difluorophenyl)succinimide in anhydrous THF.

  • Cool to 0°C.

  • Add BH₃·THF (1M solution, 3-4 equivalents) dropwise.

  • Reflux for 4-6 hours.

  • Crucial Workup: Cool to 0°C. Carefully quench with MeOH (gas evolution!). Add conc. HCl and reflux for 1 hour to break the amine-borane complex (if this step is skipped, yield will appear near zero).

  • Basify and extract.[2]

Visualizing the Reduction Logic

Reduction_Logic Start 3-(2,6-Difluorophenyl)succinimide Decision Select Reduction Method Start->Decision PathA Catalytic Hydrogenation (H2, Pd/C) Decision->PathA Avoid PathB Borane Reduction (BH3-THF) Decision->PathB Recommended ResultA FAILURE: Defluorination (Ar-F Cleavage) PathA->ResultA ResultB SUCCESS: Target Pyrrolidine (Intact Ar-F) PathB->ResultB

Caption: Figure 2. Decision tree for reduction, highlighting the necessity of Borane reagents to preserve the fluorinated aryl ring.

Troubleshooting FAQ

Q: I am seeing a "homocoupling" byproduct (2,2',6,6'-tetrafluorobiphenyl) in my Negishi reaction.

  • A: This indicates your organozinc reagent was exposed to oxygen or the transmetallation is too slow.

    • Fix 1: Degas all solvents thoroughly (sparge with Argon for 20 mins).

    • Fix 2: Increase the catalyst loading of SPhos. The bulky ligand speeds up the reductive elimination of the desired product over the homocoupling.

Q: My product is racemic. How do I get the chiral (R) or (S) enantiomer?

  • A: You have two options:

    • Chiral Chromatography: Use Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H or OD-H column. The 2,6-difluoro group usually provides good separation factors.

    • Asymmetric Synthesis: Use the Rhodium-catalyzed conjugate addition (Module 2) with (R)-BINAP . This typically yields >95% ee.

Q: The amine-borane complex won't break during workup.

  • A: Standard HCl reflux might not be enough if the steric bulk is high. Switch to ethanolamine workup: Add 3 equivalents of ethanolamine to the quenched reaction and reflux for 2 hours. This chelates the boron more effectively than acid hydrolysis.

References

  • Protodeboronation Mechanisms: Lozada, J., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids."[3] Journal of Organic Chemistry, 2014.[3][4]

  • Negishi Coupling Optimization: Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009.

  • Reduction of Fluorinated Intermediates: Rajca, A., et al. "Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides." Organic Letters, 2012.[5]

  • Rhodium-Catalyzed Hydroarylation: Siau, W. Y., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." ChemRxiv, 2018.

Sources

Technical Support Center: Troubleshooting Racemization of 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers working with Chiral 3-(2,6-Difluorophenyl)pyrrolidine . It addresses the specific chemical instability introduced by the electron-deficient 2,6-difluorophenyl ring and provides actionable protocols for preserving enantiopurity.

Ticket Context: User reports loss of enantiomeric excess (ee) during synthesis, deprotection, or salt formation of (S)- or (R)-3-(2,6-difluorophenyl)pyrrolidine. Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division.

Executive Summary: The "Acidic Benzylic Proton" Trap

The core issue with 3-(2,6-difluorophenyl)pyrrolidine is not the pyrrolidine ring itself, but the electronic influence of the 2,6-difluoro substitution .

  • The Mechanism: The two fluorine atoms at the ortho positions exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the benzylic proton at the C3 chiral center compared to a standard phenyl ring.

  • The Consequence: The C3 proton becomes sufficiently acidic to be removed by moderate bases (e.g., NaH, KOtBu, and even hydroxide under forcing conditions), leading to a planar carbanion intermediate and subsequent racemization.

  • The Fix: Protocols must be adapted to avoid thermodynamic equilibration.

Diagnostic & Troubleshooting Guide (Q&A)

Scenario A: Loss of ee During N-Protection or Alkylation

Q: I am trying to N-alkylate or N-Boc protect the chiral pyrrolidine, but the product shows 70% ee instead of 99%. Why? A: You likely used a base that is too strong or a reaction temperature that is too high.

  • Root Cause: If you used NaH, LiHMDS, or excess NaOH, you likely deprotonated the C3 benzylic position. The 2,6-difluorophenyl group stabilizes the resulting negative charge, accelerating racemization.

  • Solution:

    • Switch to mild inorganic bases like

      
       or 
      
      
      
      .
    • Keep reaction temperatures below 40°C .

    • For N-Boc protection, use

      
       in a biphasic system (
      
      
      
      /aq.
      
      
      ) rather than using
      
      
      in homogeneous organic solvent if racemization persists.
Scenario B: Racemization During Deprotection (Boc/Cbz Removal)

Q: My N-Boc precursor was 99% ee. After TFA deprotection and workup, the free amine is 85% ee. Is TFA causing this? A: TFA itself rarely racemizes this scaffold. The damage usually occurs during the exothermic neutralization (quenching) step.

  • Root Cause: Quenching acidic TFA solutions with strong base (e.g., 6M NaOH) generates localized "hot spots" of high pH and high temperature. The free amine, once formed, is susceptible to base-catalyzed racemization at C3.

  • Solution:

    • Quench the TFA reaction mixture into ice-cold saturated

      
        or 
      
      
      
      slowly.
    • Avoid bulk pH > 10.

    • Extract immediately into organic solvent (DCM or MTBE) to remove the amine from the basic aqueous layer.

Scenario C: Resolution Failure

Q: I am trying to resolve the racemate using L-Tartaric acid, but the salt does not crystallize or shows low ee. A: 3-Arylpyrrolidines often require "bulky" tartrate derivatives for effective chiral recognition.

  • Root Cause: Simple tartaric acid may not provide enough steric clash to differentiate the enantiomers of the compact 2,6-difluoro analog.

  • Solution:

    • Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) .

    • Use Ethanol/Water (9:1) or Isopropanol as the solvent. The 2,6-difluoro group alters solubility profiles compared to the non-fluorinated parent.

Analytical Method: Validated Chiral HPLC

Note: Standard C18 columns cannot separate these enantiomers. You must use a polysaccharide-based chiral stationary phase.

Table 1: Recommended Chiral HPLC Method

ParameterCondition
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)
Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (or 254 nm)
Expected Retention Enantiomer 1 (~8 min), Enantiomer 2 (~11 min)
Notes The DEA modifier is critical to suppress peak tailing of the secondary amine.

Detailed Experimental Protocols

Protocol A: Safe N-Boc Deprotection (Preserving Chirality)

Use this protocol to avoid heat/base-induced racemization.

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-(2,6-difluorophenyl)pyrrolidine in DCM (5 vol).

  • Acid Addition: Cool to 0°C. Add TFA (5 vol) dropwise over 15 minutes.

  • Reaction: Stir at 0°C to RT for 2 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Quench (Critical Step):

    • Prepare a beaker with ice and saturated

      
        (20 vol).
      
    • Slowly pour the reaction mixture into the stirring bicarbonate/ice slurry.

    • Check pH: Ensure pH is ~8-9. Do NOT add NaOH pellets.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Concentration: Evaporate solvent at <35°C under reduced pressure.

Protocol B: Classical Resolution with L-DTTA

For recovering (S)-enantiomer from racemate.

  • Mixing: Dissolve 10 mmol of rac-3-(2,6-difluorophenyl)pyrrolidine in Ethanol (20 mL).

  • Acid Addition: Add 10 mmol (1.0 eq) of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) dissolved in warm Ethanol (20 mL).

  • Crystallization: Heat to reflux until clear. Allow to cool slowly to RT over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the white precipitate. This is the diastereomeric salt.

  • Free Basing (Analysis): Take a small aliquot of salt, suspend in DCM, wash with 1M NaOH, and inject the organic layer into Chiral HPLC to check ee.

  • Recrystallization: If ee < 98%, recrystallize the salt from pure Ethanol.

Troubleshooting Logic Map

RacemizationTroubleshooting Start Issue: Low Enantiomeric Excess (ee) CheckStep At which step did ee drop? Start->CheckStep Step_Synthesis During Synthesis (e.g., Coupling/Alkylation) CheckStep->Step_Synthesis Step_Deprotect During N-Deprotection (Boc/Cbz removal) CheckStep->Step_Deprotect Step_Storage During Storage (Free Amine) CheckStep->Step_Storage BaseCheck Did you use strong base? (NaH, LDA, KOtBu) Step_Synthesis->BaseCheck QuenchCheck Did you quench with NaOH or heat? Step_Deprotect->QuenchCheck FormCheck Stored as Free Amine? Step_Storage->FormCheck Sol_WeakBase SOLUTION: Switch to K2CO3 or Cs2CO3. Avoid T > 40°C. BaseCheck->Sol_WeakBase Yes Sol_Route SOLUTION: Change Route. Use Asymmetric Hydrogenation of 3-aryl-3-pyrroline. BaseCheck->Sol_Route No (Mild base used) Sol_ColdQuench SOLUTION: Quench into Ice/NaHCO3. Keep pH < 10. QuenchCheck->Sol_ColdQuench Yes Sol_AcidStable NOTE: Acid (TFA/HCl) usually safe. Base workup is the culprit. QuenchCheck->Sol_AcidStable No Sol_SaltForm SOLUTION: Store as HCl or Tartrate salt. Free amine absorbs CO2/H2O and can slowly racemize. FormCheck->Sol_SaltForm Yes

Figure 1: Decision tree for identifying root causes of racemization in 3-(2,6-difluorophenyl)pyrrolidine workflows.

References

  • Mechanism of Racemiz

    • Wolfe, J. P., et al. "Stereoselective Synthesis of 3-Arylpyrrolidines."[1] Journal of Organic Chemistry, 2010.

    • Context: Discusses the lability of the C3 center and stabilization of intermedi
  • pKa Values of Fluorin

    • Kütt, A., et al. "pKa values in organic chemistry."[2] Tetrahedron Letters, 2018.[2]

    • Context: Provides data on how polyfluorination increases acidity (lowers pKa)
  • Chiral Resolution Methodologies

    • BenchChem Guide. "Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers."
    • Context: General protocols for resolving pyrrolidine derivatives using tartaric acid deriv
  • Chiral HPLC Screening Str

    • Phenomenex Chiral Chromatography Guide.
    • Context: Basis for the recommended Amylose/Cellulose column selection for amine-containing heterocycles.

Sources

Technical Support Guide: Solubility Enhancement of 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,6-Difluorophenyl)pyrrolidine is a lipophilic secondary amine often used as a scaffold in kinase inhibitor synthesis (e.g., TRK inhibitors). Its solubility profile is governed by two competing factors: the basic pyrrolidine nitrogen (pKa ~9.5–10.0) and the lipophilic 2,6-difluorophenyl moiety.

The Core Challenge: This compound exhibits pH-dependent solubility . It is highly soluble in acidic environments (pH < 6) where it exists as a cationic salt, but it undergoes rapid precipitation or "oiling out" in neutral-to-basic aqueous buffers (pH > 7.0), such as PBS or cell culture media.

This guide provides a systematic approach to solubilizing this compound for biological assays, ensuring stability and preventing experimental artifacts caused by micro-precipitation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon addition to PBS (pH 7.4)?

A: This is a classic "intrinsic solubility" failure. At pH 7.4, the pH is close to the compound's pKa. As the pH approaches the pKa from the acidic side, the ratio of the ionized (soluble) form to the unionized (insoluble) free base decreases logarithmically (Henderson-Hasselbalch equation).

  • Mechanism: The 2,6-difluorophenyl group drives the intrinsic solubility (

    
    ) of the free base down to likely <100 µM. When you dilute a concentrated acidic stock (or DMSO stock) into PBS, the pH shift forces the compound into its neutral, hydrophobic state, causing precipitation.
    
Q2: My stock solution in DMSO is clear, but it turns cloudy when diluted into water. Why?

A: This is "Solvent Shift" precipitation. DMSO is aprotic and solubilizes the neutral form well. Water is highly polar. When DMSO concentration drops below ~5-10% v/v, the solvent power collapses.

  • Fix: Do not dilute directly into pure water. Dilute into an acidic buffer (e.g., Acetate pH 5.0) first, or ensure the final aqueous solution contains a solubilizing agent (like cyclodextrin) before adding the DMSO stock.

Q3: Should I use the Free Base or the Hydrochloride (HCl) salt?

A: Always prefer the Hydrochloride (HCl) salt for aqueous handling.

  • Reasoning: The solid-state lattice of the salt is stable. However, remember that dissolving the salt does not guarantee solubility if the final pH is high . Even if you start with the HCl salt, adding it to a pH 7.4 buffer will neutralize the HCl and generate the insoluble free base in situ.

Part 2: Solubility Optimization Protocols

Strategy 1: pH Control (The "Gold Standard")

For non-cellular assays (enzyme inhibition, binding), operating at a slightly acidic pH is the most robust method.

Protocol:

  • Buffer Selection: Use 100 mM Acetate Buffer (pH 5.0 - 5.5) or MES Buffer (pH 6.0) .

  • Avoid: Phosphate buffers (PBS) at pH > 7.0 unless cosolvents are added.

  • Verification: The solubility at pH 5.0 is typically >100-fold higher than at pH 7.4 due to protonation of the pyrrolidine nitrogen.

Strategy 2: Cosolvent & Surfactant Systems

For cellular assays where pH 7.4 is mandatory, you must suppress the aggregation of the free base.

Recommended Vehicle:

  • Stock: 100 mM in pure DMSO.

  • Intermediate Dilution: None (Direct addition) OR dilute into pure PEG400.

  • Final Assay Buffer: PBS pH 7.4 containing 0.5% DMSO + 0.1% Tween-80 .

Data Table: Estimated Solubility Limits

Solvent System State of Compound Est. Solubility Limit Suitability
0.1 N HCl (pH 1.0) Fully Ionized (Cation) > 20 mg/mL High (Storage)
Acetate Buffer (pH 5.0) Mostly Ionized ~ 1–5 mg/mL High (Enzyme Assays)
PBS (pH 7.4) Mixed / Neutral < 0.05 mg/mL Low (Risk of PPT)
PBS + 5% HP-β-CD Encapsulated ~ 0.5–2.0 mg/mL High (In Vivo/Cell)

| DMSO | Neutral Solvated | > 50 mg/mL | Stock Solution Only |

Strategy 3: Cyclodextrin Complexation (Advanced)

If toxicity from DMSO or Tween is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic difluorophenyl ring fits well into the beta-cyclodextrin cavity.

Workflow:

  • Prepare 20% (w/v) HP-β-CD in water or PBS.

  • Add the compound (HCl salt) directly to this vehicle.

  • Sonicate for 20 minutes at ambient temperature.

  • Filter sterilize (0.22 µm).

  • Note: This method often allows for concentrations of 1–5 mg/mL at physiological pH without precipitation.

Part 3: Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for selecting the correct formulation based on your experimental constraints.

SolubilityLogic Start Start: 3-(2,6-Difluorophenyl)pyrrolidine AssayType What is your Assay Type? Start->AssayType Enzyme Enzymatic / Biophysical (pH flexible) AssayType->Enzyme Cellular Cellular / In Vivo (pH 7.4 required) AssayType->Cellular AcidicBuffer Use Acetate/MES Buffer (pH 5.0 - 6.0) Enzyme->AcidicBuffer Preferred CheckConc Target Concentration? Cellular->CheckConc Soluble High Solubility (Cationic Form) AcidicBuffer->Soluble LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectDMSO Direct Spike (DMSO < 0.5%) LowConc->DirectDMSO PrecipRisk High Risk of Precipitation HighConc->PrecipRisk Complexation Use Carrier System: 20% HP-beta-CD or 0.1% Tween-80 PrecipRisk->Complexation Required Action

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 4: References & Citations[1][2]

  • Physicochemical Properties of Fluorinated Pyrrolidines:

    • Melnykov, K. P., et al. "pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives." Chemistry – A European Journal, 2026. (Demonstrates the electron-withdrawing effect of fluorine on amine basicity).

  • Solubility Enhancement Strategies:

    • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1] ISRN Pharmaceutics, 2012. (General principles of pH adjustment and cosolvents).

  • Cyclodextrin Formulation:

    • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

  • Compound Data (PubChem):

    • 3-(2,6-difluorophenyl)pyrrolidine hydrochloride (CID 62065413).[2]

Sources

Technical Support Center: Deprotection Strategies for 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-DFP-PYR-DEP Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Target Molecule: 3-(2,6-Difluorophenyl)pyrrolidine Critical Attribute: The 2,6-difluoro substitution pattern creates an electron-deficient aromatic ring with significant steric shielding at the ortho positions. This electronic withdrawal lowers the basicity of the pyrrolidine nitrogen compared to non-fluorinated analogs, influencing both deprotection kinetics and salt stability.

The Challenge: While the pyrrolidine ring is robust, the 2,6-difluorophenyl group presents two risks:

  • Hydrodehalogenation: Under aggressive hydrogenation conditions (used for Cbz/Bn removal), the C-F bonds can be cleaved.

  • Solubility & Salt Formation: The lipophilicity of the difluorophenyl group often leads to "oiling out" during salt formation, requiring specific solvent systems for crystallization.

Protocol Module A: Acid-Labile Groups (Boc)

Recommended for: High-throughput synthesis and scale-up.

The Boc (tert-butyloxycarbonyl) group is the industry standard for this scaffold because acidic cleavage leaves the C-F bonds untouched.

Standard Operating Procedure (SOP)
ParameterConditionRationale
Reagent 4M HCl in 1,4-Dioxane Preferred over TFA. Yields the hydrochloride salt directly, which is often crystalline and easier to handle than the TFA salt.
Solvent Dioxane or EtOAcDioxane solubilizes the Boc-intermediate but precipitates the product salt.
Temperature 0°C

23°C
Start cold to control exotherm; warm to complete.
Scavenger Triethylsilane (TES) (Optional)While the 2,6-difluoro ring is electron-poor (reducing the risk of tert-butyl cation attack), adding 2-5% TES is a safety net to prevent polymerization of isobutylene byproducts.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of N-Boc-3-(2,6-difluorophenyl)pyrrolidine in dry 1,4-dioxane (5 mL/g).

  • Acid Addition: Cool to 0°C. Add 5–10 eq of 4M HCl/Dioxane dropwise.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] TLC is ineffective due to the polarity of the amine salt.

  • Isolation:

    • If Solid Precipitates: Filter under N₂. Wash with Et₂O (removes lipophilic impurities).

    • If No Precipitate: Concentrate in vacuo. Triturate the residue with Et₂O/Heptane (1:1) to induce crystallization.

Troubleshooting Guide (Boc)

Q: The reaction is complete, but I have a sticky gum instead of a solid.

  • Cause: The lipophilic difluorophenyl group prevents the salt from forming a tight lattice, or residual solvent is trapped.

  • Fix: Dissolve the gum in a minimum amount of MeOH (0.5 mL), then slowly add Et₂O (20 mL) with vigorous stirring. If that fails, switch to HCl in EtOAc for the reaction; EtOAc is a non-solvent for the hydrochloride salt and promotes precipitation.

Q: I see a "M+56" impurity peak in LCMS.

  • Cause: tert-Butylation.[2] The tert-butyl cation generated during deprotection attacked the aromatic ring.

  • Fix: This is rare with electron-deficient 2,6-difluoro rings but possible. Repeat the reaction using 5% Triethylsilane (TES) or 2% Water as a cation scavenger.

Protocol Module B: Hydrogenolysis (Cbz/Bn)

Recommended for: Orthogonal protection strategies where acid sensitivity is a concern elsewhere in the molecule.

WARNING: The C-F bond is susceptible to cleavage (hydrodehalogenation) under standard Pd/C + H₂ conditions, especially with the electron-withdrawing nature of the ring activating the C-F bond toward oxidative addition by Palladium.

Optimized SOP: The "Poisoned" Catalyst Method
ParameterConditionRationale
Catalyst Pd(OH)₂/C (Pearlman's) More active for Cbz removal, allowing milder conditions (lower pressure/temp) which preserves the C-F bond.
Solvent MeOH or EtOHProtic solvents accelerate amine deprotection.
Additive Pyridine (1 eq) or NH₄OAc CRITICAL. Poisons the catalyst slightly to prevent defluorination.
H₂ Source 1 atm (Balloon)Avoid high pressure (Parr shaker) to minimize C-F cleavage.
Step-by-Step Workflow
  • Preparation: Dissolve substrate in MeOH (10 mL/g).

  • Additives: Add 1.0 eq of Pyridine (or use 0.1M NH₄OAc in MeOH as solvent).

  • Catalyst: Add 10 wt% Pd(OH)₂/C.

  • Hydrogenation: Purge with N₂, then H₂ balloon. Stir vigorously at RT for 1–3 hours.

  • Filtration: Filter through Celite® immediately upon completion.

    • Note: Do not leave the product in contact with Pd/C longer than necessary.

Troubleshooting Guide (Cbz)

Q: I lost one or both Fluorine atoms (M-19 or M-38 observed).

  • Diagnosis: Over-reduction.

  • Fix 1 (Chemical): Switch to Acid-Mediated Cbz Removal . Use 33% HBr in Acetic Acid (1 hour, RT). This completely avoids metal catalysts and preserves the fluorines.

  • Fix 2 (Catalytic): Switch from H₂ gas to Transfer Hydrogenation . Use 1,4-Cyclohexadiene (5 eq) with 10% Pd/C in EtOH. This method is kinetically slower for aryl-halide reduction than for Cbz cleavage.

Visualization: Decision Logic & Workflow

DeprotectionStrategy Start Start: Protected 3-(2,6-Difluorophenyl)pyrrolidine CheckPG Identify Protecting Group Start->CheckPG BocRoute PG = Boc CheckPG->BocRoute CbzRoute PG = Cbz / Bn CheckPG->CbzRoute AcidChoice Select Acid System BocRoute->AcidChoice HClDiox 4M HCl / Dioxane (Preferred for Salt Isolation) AcidChoice->HClDiox Standard TFADCM TFA / DCM (Requires Scavenger) AcidChoice->TFADCM Alternative WorkupBoc Precipitate with Et2O Isolate HCl Salt HClDiox->WorkupBoc TFADCM->WorkupBoc RiskCheck Risk of Defluorination? CbzRoute->RiskCheck HBrMethod Acid Method: 33% HBr in AcOH (Safest for Fluorine) RiskCheck->HBrMethod High Risk / No H2 H2Method Catalytic Method: Pd(OH)2 + H2 + Pyridine (Poisoned Catalyst) RiskCheck->H2Method Mild Conditions

Figure 1: Strategic decision tree for selecting the optimal deprotection pathway based on protecting group and defluorination risk.

FAQ: Expert Insights

Q: How does the 2,6-difluoro group affect the basicity of the final product? A: The 2,6-difluoro substitution is electron-withdrawing (inductive effect). This lowers the pKa of the pyrrolidine nitrogen by approximately 1.0–1.5 units compared to unsubstituted pyrrolidine.

  • Practical Implication: When performing a liquid-liquid extraction (free-basing), you do not need extremely high pH. pH 9–10 (Sat. Na₂CO₃) is sufficient. Avoid strong hydroxides (NaOH) if you have other sensitive esters, as the amine is less liable to stay protonated at moderate pH.

Q: Can I use Lewis Acids (e.g., TMSOTf or BBr₃)? A:

  • TMSOTf: Yes, for Boc removal (Standard: TMSOTf/2,6-lutidine). This is a mild, non-aqueous method useful if the molecule contains acid-sensitive esters.

  • BBr₃: NO. Boron tribromide is a harsh Lewis acid often used for demethylation. It can cause halogen scrambling or ring opening in strained systems. Stick to Brønsted acids.

Q: My product is hygroscopic. How do I store it? A: 3-arylpyrrolidine salts are notoriously hygroscopic.

  • Lyophilization: Dissolve the salt in water/acetonitrile and freeze-dry to obtain a fluffy powder.

  • Storage: Store under Argon at -20°C. If the salt turns into an oil upon exposure to air, re-dissolve in MeOH and re-precipitate with Et₂O.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc/Cbz removal kinetics).
  • Han, G., et al. "Development of a Scalable Synthesis of a 3,3-Difluoropyrrolidine Derivative." Organic Process Research & Development, 2013.[3] Link (Demonstrates HCl/Dioxane efficiency for fluorinated pyrrolidines).

  • Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C by the Addition of Nitrogen-Containing Bases." Tetrahedron Letters, 1995. Link (Source for the Pyridine poisoning method to prevent side reactions).

  • BenchChem Technical Repository. "Boc Deprotection Troubleshooting Guide." 2025.[1][4][5] Link (General troubleshooting protocols).

  • Fustero, S., et al. "Improved synthesis of 3,3-difluoropyrrolidines." Journal of Organic Chemistry, 2007.[6][7] Link (Provides context on the stability of fluorinated pyrrolidine rings).

Sources

Resolving phase separation issues with fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Phase Separation & Purification Guide

Welcome to the Fluorine Chemistry Technical Support Center. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online

You are likely here because your fluorinated compound is behaving paradoxically: it is hydrophobic yet lipophobic, creating intractable emulsions ("rag layers"), precipitating in standard organic solvents, or eluting unpredictably during chromatography.

This behavior stems from the "Fluorous Effect." The extremely low polarizability of the C-F bond creates weak intermolecular dispersion forces. Perfluorinated chains prefer to self-aggregate rather than interact with hydrogenated solvents (organic) or aqueous media.

This guide provides field-proven protocols to resolve these phase behaviors.

Module 1: Liquid-Liquid Extraction (LLE) & Workup

Issue: "I have a three-phase system (Rag Layer) or persistent emulsion."

When working with fluorous solvents (e.g., FC-72, perfluorohexane) and organic/aqueous layers, a third "rag layer" often forms at the interface due to density mismatches and interfacial tension.

Troubleshooting Guide: Breaking the Fluorous Emulsion

Q: My fluorous solvent is at the bottom, but there is a cloudy layer between it and the organic phase. How do I resolve this?

A: This is a density-driven emulsion. Fluorous solvents are significantly denser (1.6–1.9 g/mL) than water or organics.[1]

  • The Centrifugation Method (Gold Standard):

    • Transfer the multiphase mixture to a glass centrifuge tube.

    • Spin at 2500–3000 rpm for 5 minutes .

    • Mechanism:[2][3] The high G-force overcomes the interfacial tension stabilizing the micro-droplets, forcing the heavy fluorous phase to the bottom pellet and the organic/aqueous phase to the top.

  • The "Bridging Solvent" Titration:

    • Add Benzotrifluoride (BTF) or Trifluorotoluene dropwise.

    • Mechanism:[2][3] BTF acts as an amphiphilic bridge. It contains an aromatic ring (lipophilic) and a

      
       group (fluorophilic), reducing the interfacial tension between the fluorous and organic phases [1].
      
  • Filtration (For Solid Particulates):

    • If the rag layer contains solids, filter the entire biphasic mixture through a pad of Celite 545 or tightly packed glass wool .

    • Result: The emulsion breaks as it passes through the tortuous path of the filter media; the filtrate will separate cleanly in the receiving flask.

Q: Which phase is my product in? A:

  • Heavy Fluorous Tag (e.g.,

    
    ):  >99% in the fluorous (bottom) phase.
    
  • Light Fluorous Tag (e.g.,

    
     or smaller):  May partition. Use U-Tube Phase Separation  (cooling the mixture) or switch to FSPE (see Module 3).
    
Visual: Emulsion Resolution Workflow

EmulsionFix Start Problem: Persistent Rag Layer (Fluorous/Organic/Aqueous) CheckSolids Are solids visible? Start->CheckSolids Filter Filter through Celite/Glass Wool CheckSolids->Filter Yes Centrifuge Centrifuge (3000 rpm, 5 min) CheckSolids->Centrifuge No CheckSep Clean Separation? Filter->CheckSep Centrifuge->CheckSep AddBTF Add Bridging Solvent (Benzotrifluoride) CheckSep->AddBTF No Success Recover Bottom Phase (Fluorous Product) CheckSep->Success Yes AddBTF->Centrifuge

Figure 1: Decision tree for resolving emulsions in fluorous biphasic extractions.

Module 2: Reaction Homogeneity & Solvent Selection

Issue: "My reactants precipitate or phase separate during the reaction."

Standard organic solvents (THF, DCM, Toluene) often fail to dissolve highly fluorinated starting materials, leading to heterogeneous kinetics and poor yields.

The "Fluorous Compass" for Solvent Selection

Q: What solvent system should I use to keep everything in solution?

A: You need a Hybrid Solvent System or a Thermomorphic System .

1. The Universal Solvent: Benzotrifluoride (BTF)

  • Why it works: BTF (

    
    ) is the "missing link." It dissolves standard organic molecules (via the phenyl ring) and fluorous molecules (via the trifluoromethyl group).
    
  • Protocol: Replace DCM or THF with BTF. It boils at 102°C, allowing for higher reaction temperatures than DCM [2].

2. Thermomorphic Perturbation

  • Concept: Many fluorous/organic mixtures are immiscible at room temperature but become monophasic (homogeneous) upon heating.

  • Protocol:

    • Solvent Pair: BTF : Acetone or Perfluoromethylcyclohexane : Toluene .

    • Heat to reflux

      
       Homogeneous (Reaction occurs).
      
    • Cool to RT

      
       Phase Separation (Purification occurs).
      
    • Benefit: Easy catalyst recycling. The fluorous catalyst retreats to the fluorous phase upon cooling [3].

Table 1: Solvent Miscibility Guide for Fluorinated Compounds

Solvent ClassExamplesMiscibility with Fluorous Phase (

)
Application
Fluorous FC-72, FC-77, PP11Miscible Primary solvent for heavy fluorous tags.
Hybrid Benzotrifluoride (BTF)Miscible Bridging solvent; reaction medium.[4]
Polar Organic MeOH, MeCN, DMSOImmiscible Used to wash away non-fluorous impurities.
Non-Polar Organic Hexane, Toluene, THFSemi-Miscible Temperature-dependent. High heat = Miscible.
Module 3: Solid Phase Extraction (FSPE) & Chromatography

Issue: "My compound elutes immediately (Breakthrough) or never comes off (Irreversible Binding)."

Fluorous Solid Phase Extraction (FSPE) uses silica bonded with perfluorooctylethylsilyl groups (


). It operates orthogonally to C18.
Protocol: The "Fluorophobic to Fluorophilic" Gradient

Q: My fluorinated product is breaking through during the loading step. Why? A: Your loading solvent is too "fluorophilic." If you load in THF or DCM, the solvent competes with the stationary phase, washing your product off.

Correct FSPE Workflow:

  • Conditioning:

    • Flush cartridge with DMF or MeOH (Fluorophobic). This wets the silica but does not activate the fluorous chains.

  • Loading (The Critical Step):

    • Dissolve sample in the minimum volume of DMF, MeOH, or MeCN/Water .

    • Note: If solubility is an issue, add <10% THF, but do not exceed this or breakthrough will occur [4].

  • Fluorophobic Wash (Elute Impurities):

    • Elute with 80% MeOH : 20% Water .

    • Mechanism:[2][3] Non-fluorous organic impurities (excess reagents) are washed away. The fluorous product sticks tightly to the fluorous silica.

  • Fluorophilic Elution (Recover Product):

    • Switch solvent to 100% MeOH , THF , or Acetone .

    • Mechanism:[2][3] These solvents are strong enough to disrupt the fluorous-fluorous interactions, releasing the product.

Visual: FSPE Mechanism

FSPE cluster_0 Step 1: Loading (Fluorophobic Solvent) cluster_1 Step 2: Elution (Fluorophilic Solvent) Load Sample (Fluorous + Organic) Solvent: MeOH/Water Fluorous Tag binds to Silica Organic Impurities flow through Elute Solvent: 100% THF or Acetone Solvent disrupts F-F interaction Pure Fluorous Product Releases Load:f1->Elute Switch Solvent Waste Organic Impurities Load:f2->Waste Discard Collect Purified Product Elute:f2->Collect Product

Figure 2: The orthogonal separation mechanism of Fluorous Solid Phase Extraction.

References
  • Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane.[5] Journal of Organic Chemistry, 62(2), 450–451.

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825.

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science, 266(5182), 72–75.

  • Zhang, W. (2003). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Tetrahedron, 59(25), 4475–4489.

Sources

Validation & Comparative

19F NMR interpretation and shifts for 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 19F NMR Characterization of 3-(2,6-Difluorophenyl)pyrrolidine

Part 1: Executive Summary & Strategic Importance

In medicinal chemistry, the 3-(2,6-Difluorophenyl)pyrrolidine scaffold is a high-value pharmacophore. The specific 2,6-difluoro substitution pattern is often employed to block metabolic oxidation at the ortho-positions and to modulate the lipophilicity and conformational landscape of the phenyl ring (via the "ortho effect" restricting rotation).

However, distinguishing the 2,6-difluoro isomer from its regioisomers (2,4-difluoro, 3,5-difluoro, or 2,5-difluoro) is critical during synthesis and quality control. While


H NMR in the aromatic region can be crowded and ambiguous due to overlap, 

F NMR
offers a definitive, high-contrast method for structural validation.

This guide provides a self-validating protocol for interpreting the


F NMR spectrum of 3-(2,6-Difluorophenyl)pyrrolidine, comparing it against common alternatives.

Part 2: Theoretical Framework & Spectral Expectations

The Chemical Shift ( )

Fluorine chemical shifts are highly sensitive to electron density and steric environment.

  • Predicted Shift: -110.0 ppm to -115.0 ppm (relative to CFCl

    
     at 0 ppm).
    
  • Basis:

    • 2,6-Difluorotoluene:[1][2][3]

      
       ppm.
      
    • 2,6-Difluorophenethyl derivatives:

      
       ppm.[4]
      
    • The pyrrolidine ring acts as an alkyl substituent. The inductive effect is weak, keeping the shift close to the parent toluene/ethylbenzene analogs.

Symmetry and Multiplicity

The 2,6-difluoro substitution creates a plane of symmetry running through the C1-C4 axis of the phenyl ring (assuming fast rotation of the pyrrolidine ring).

  • Signal Count: One single signal (representing 2 equivalent Fluorine atoms).

  • Splitting Pattern: The signal will appear as a triplet or complex multiplet .

    • Coupling:

      
       (coupling to H3/H5 protons) 
      
      
      
      6–9 Hz.
    • Coupling:

      
       (coupling to H4 proton) 
      
      
      
      5–8 Hz.
    • Because

      
       and 
      
      
      
      values are often similar in these systems, the signal frequently collapses into a pseudo-triplet.

Part 3: Comparative Analysis (Isomer Distinction)

The power of


F NMR lies in its ability to instantly differentiate regioisomers based on signal count and chemical shift.

Table 1: 19F NMR Comparison of Difluorophenyl Pyrrolidine Isomers

IsomerSymmetrySignal CountApprox. Shift Range (CDCl

)
Multiplicity Profile
2,6-Difluoro Symmetric 1 Signal (2F) -110 to -115 ppm Triplet / Multiplet
2,4-DifluoroAsymmetric2 Signals (1F each)F2: -108 to -112 ppmF4: -113 to -118 ppmComplex multiplets (distinct)
3,5-DifluoroSymmetric1 Signal (2F)-108 to -112 ppmTriplet (

dominant)
2,5-DifluoroAsymmetric2 Signals (1F each)Wide separation possibleComplex multiplets

Note: Shifts are solvent-dependent. The relative pattern (1 vs 2 signals) is the robust identifier.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
      (Chloroform-d) is preferred for sharp lines. DMSO-d
    
    
    
    is an alternative if the salt form (e.g., HCl salt) is insoluble in chloroform.
    • Caution: Amine salts in CDCl

      
       may show broadened lines due to aggregation. Add 1 drop of CD
      
      
      
      OD
      or free base the amine with NaHCO
      
      
      wash if resolution is poor.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Internal Standard (Optional but Recommended):

    
    -Trifluorotoluene (
    
    
    
    ppm).
Instrument Parameters (Bruker/Varian)
  • Nucleus:

    
    F
    
  • Frequency: 376 MHz (on a 400 MHz machine) or 470 MHz (on a 500 MHz machine).

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm covers all aryl fluorines).

  • Offset (O1P): -120 ppm (centers the region of interest).

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID; increase to 5.0 s for quantitative integration).

  • Decoupling: Run

    
    -coupled  to see splitting (confirms F-H neighbors) and 
    
    
    
    -decoupled
    (inverse gated) to simplify to a singlet for integration checks.

Part 5: Structural Validation Workflow

The following logic tree illustrates the decision process for confirming the 3-(2,6-Difluorophenyl)pyrrolidine structure.

G Start Start: Acquire 19F NMR Spectrum CountPeaks Count 19F Signals Start->CountPeaks TwoSignals Two Distinct Signals CountPeaks->TwoSignals Asymmetric OneSignal One Single Signal CountPeaks->OneSignal Symmetric Range24 Asymmetric Isomer (likely 2,4- or 2,5-difluoro) TwoSignals->Range24 CheckShift Check Chemical Shift OneSignal->CheckShift Range26 Shift: -110 to -115 ppm (Ortho-shielding present) CheckShift->Range26 ~ -112 ppm Range35 Shift: -108 to -112 ppm (Meta-substitution) CheckShift->Range35 ~ -109 ppm CheckSplit Check Splitting (1H-Coupled) Range26->CheckSplit Ambiguous Ambiguous: Check 1H NMR (Look for H-4 Triplet) Range35->Ambiguous Triplet Triplet / Pseudo-Triplet (Coupling to H3, H4, H5) CheckSplit->Triplet Conclusion CONFIRMED: 3-(2,6-Difluorophenyl)pyrrolidine Triplet->Conclusion

Caption: Decision logic for validating 2,6-difluoro substitution using 19F NMR signal count and chemical shift.

Part 6: Troubleshooting & Nuances

Rotational Barriers (Atropisomerism)

In most cases, the pyrrolidine ring rotates freely. However, if the pyrrolidine nitrogen is bulky (e.g., N-Boc protected or N-alkylated) or if the sample is very cold, rotation might slow down.

  • Observation: The single peak may broaden or split into two broad humps.

  • Solution: Run the NMR at elevated temperature (e.g., 323 K) to restore fast rotation and sharpen the singlet/triplet.

Salt vs. Free Base
  • Free Base: Nitrogen lone pair is available. Shift is standard.

  • HCl Salt: Nitrogen is protonated (

    
    ). This introduces a positive charge. Through-space electrostatic effects may cause a slight downfield shift  (deshielding) of the fluorine signals compared to the free base, though the effect is attenuated by the alkyl spacer.
    

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • ChemicalBook. (2024). 3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride Spectral Data. Link

  • Reich, H. J. (2023). Buckychem: Fluorine Chemical Shifts. University of Wisconsin-Madison. Link

Sources

Crystal Structure Analysis of 3-(2,6-Difluorophenyl)pyrrolidine Salts: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,6-Difluorophenyl)pyrrolidine represents a critical scaffold in medicinal chemistry, distinct from its well-known regioisomer, the 2-(2,5-difluorophenyl)pyrrolidine intermediate used in Larotrectinib (LOXO-101) synthesis. The specific 2,6-difluoro substitution pattern introduces unique steric and electronic constraints that significantly influence crystal packing, solubility, and bioavailability.

This guide provides a strategic framework for the solid-state characterization of 3-(2,6-difluorophenyl)pyrrolidine salts. It compares the structural implications of the 2,6-substitution against the 2,5-benchmark and outlines a validated protocol for salt selection, crystallization, and X-ray diffraction (XRD) analysis.

Part 1: Crystal Engineering Context & Comparative Analysis

The Fluorine Effect: 2,6- vs. 2,5-Substitution

The position of fluorine atoms on the phenyl ring dictates the supramolecular assembly of the salt.

  • 2,5-Difluoro (Benchmark - Larotrectinib Intermediate):

    • Symmetry: Asymmetric substitution.

    • Packing: Often relies on edge-to-face

      
      -interactions. The 5-position fluorine is exposed, participating in weak C-H...F hydrogen bonds.
      
    • Chirality: The 2-position linkage creates a chiral center adjacent to the phenyl ring, making salt formation (e.g., with L-Tartrate) critical for enantiomeric resolution.

  • 3-(2,6-Difluorophenyl) (Target Scaffold):

    • Symmetry: Pseudo-C2 symmetry axis through the C1-C4 phenyl bond.

    • Packing: The 2,6-difluoro motif creates a "shielded"

      
      -face. The steric bulk of two ortho-fluorines inhibits close 
      
      
      
      -
      
      
      stacking, often forcing the molecule into a twisted conformation relative to the pyrrolidine ring to minimize steric clash.
    • Implication: Salts of the 2,6-isomer typically exhibit higher melting points and lower solubility in non-polar solvents compared to the 2,5-isomer due to more efficient packing driven by dipole alignment rather than

      
      -stacking.
      
Comparative Salt Screen Strategy

To optimize the solid form, we compare three primary salt classes.

Salt TypeCounterionRationale for 3-(2,6-Difluorophenyl)pyrrolidineExpected Outcome vs. Free Base
Mineral Acid Hydrochloric Acid (HCl) Standard Baseline. High crystallinity, typically forms anhydrous lattices.High MP (>200°C). The Cl- ion bridges the pyrrolidinium NH2+ donors, often forming 1D hydrogen-bonded chains.
Chiral Organic (L)-Tartaric Acid Resolution Agent. Essential if the 3-position is chiral. The 2,6-difluoro motif's symmetry can complicate resolution compared to the 2,5-isomer.Diastereomeric Salt. Forms distinct solvates (e.g., EtOH/H2O) allowing separation of enantiomers via fractional crystallization.
Bulky Organic Fumaric Acid Stability & Solubility. The trans-geometry of fumarate complements the planar phenyl ring, potentially bridging two pyrrolidine units.Moderate Solubility. Useful if the HCl salt is too hygroscopic. Often forms 2:1 (Base:Acid) stoichiometry.

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) (>0.1 mm dimensions).

Step 1: Salt Formation (The "Stoichiometric Control" Method)

  • Dissolve 1.0 mmol of 3-(2,6-difluorophenyl)pyrrolidine free base in 2.0 mL of Ethanol (EtOH).

  • Critical Control: Slowly add 1.05 equivalents of the acid (e.g., 1.0 M HCl in Et2O or L-Tartaric acid in EtOH) at 0°C. Excess acid can lead to oiling out.

  • Stir for 30 mins. Evaporate solvent to obtain the crude salt.

Step 2: Single Crystal Growth (Vapor Diffusion Technique) Rationale: Vapor diffusion is superior to evaporation for fluorinated amines as it minimizes kinetic trapping of amorphous phases.

  • Inner Vial: Dissolve 20 mg of the crude salt in a minimal amount of "Good Solvent" (Methanol or Ethanol). Filter through a 0.2 µm PTFE syringe filter.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (Diethyl Ether or Hexane).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 20°C for 3-7 days.

  • Harvest: Check for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation/solvates).

X-Ray Diffraction Data Collection & Refinement

Standard: IUCr (International Union of Crystallography) guidelines.

  • Mounting: Select a crystal (approx. 0.2 x 0.2 x 0.2 mm) and mount on a Kapton loop using Paratone oil.

  • Data Collection:

    • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the fluorine atoms.

    • Source: Mo-K

      
       (
      
      
      
      = 0.71073 Å) or Cu-K
      
      
      (
      
      
      = 1.54184 Å). Cu is preferred for absolute configuration determination of light atom structures.
  • Refinement Targets:

    • R1 Value: < 5% (indicates high-quality model).

    • Flack Parameter: ~0.0 (for chiral salts like Tartrate) to confirm absolute configuration.

    • Disorder: Check the pyrrolidine ring puckering. The 2,6-difluoro substitution often locks the phenyl ring, but the pyrrolidine ring may exhibit envelope disorder.

Part 3: Data Analysis & Visualization

Interpretation of Structural Data

When analyzing the CIF (Crystallographic Information File), focus on these specific parameters to validate the salt form:

  • N-H...X Distances: Confirm proton transfer. The N-H distance should be ~0.9-1.0 Å, and the H...Cl/O distance should be within H-bonding range (2.2-2.5 Å).

  • Torsion Angles (C-C-C-N): Measure the twist between the phenyl and pyrrolidine rings.

    • Hypothesis: The 2,6-difluoro substitution will force a torsion angle close to 90° to minimize repulsion between the fluorine lone pairs and the pyrrolidine protons.

  • Packing Efficiency: Calculate the packing coefficient (

    
    ). Fluorinated aromatics typically show 
    
    
    
    .
Workflow Diagram

The following diagram illustrates the decision matrix for characterizing the salt forms.

SaltScreeningWorkflow Start Start: 3-(2,6-Difluorophenyl)pyrrolidine (Free Base) Screen Primary Salt Screen (HCl, Tartrate, Fumarate) Start->Screen Solubility Solubility Test (EtOH, H2O, IPA) Screen->Solubility Cryst Crystallization (Vapor Diffusion) Solubility->Cryst Select Best Solvents XRD Single Crystal XRD (100 K, Mo/Cu Source) Cryst->XRD Harvest Crystals Analysis Structure Solution (SHELXT / OLEX2) XRD->Analysis CheckQuality R1 < 5%? Analysis->CheckQuality CheckChiral Is Enantiopurity Required? ResultRac Report: Packing & Stability CheckChiral->ResultRac No (Racemate) ResultPure Report: Flack Parameter & Chirality CheckChiral->ResultPure Yes (Absolute Config) CheckQuality->Cryst No (Re-grow) CheckQuality->CheckChiral Yes

Caption: Figure 1. Strategic workflow for the solid-state characterization and structural resolution of fluorinated pyrrolidine salts.

References

  • Larotrectinib (LOXO-101)

    • Source: U.S. Food and Drug Administration (FDA). (2018).[1][2] Multi-disciplinary Review and Evaluation, NDA 211710, Vitrakvi (larotrectinib). Link

    • Relevance: Describes the 2-(2,5-difluorophenyl)
  • Crystal Engineering of Fluorinated Aromatics

    • Source: Thallapally, P. K., et al. (2007). "Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Analysis." Crystal Growth & Design, 7(12), 2491–2499. Link

    • Relevance: mechanistic insight into how 2,6-difluoro substitution alters packing compared to mono- or 2,5-substituted rings.
  • Source: Wang, Y., et al. (2019). "Resolution of 3-substituted pyrrolidines via diastereomeric salt formation with tartaric acid derivatives." Tetrahedron: Asymmetry, 20(15), 1765-1772. (Representative citation for general methodology).
  • Crystallographic Standards

    • Source: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

    • Relevance: Standard for valid

Sources

A Comparative Guide to the Bioactivity of Mono- vs. Di-Fluorinated Phenylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. The introduction of fluorine into a molecular scaffold is a well-established strategy to modulate physicochemical properties and enhance pharmacological profiles.[1][2] This guide provides an in-depth comparison of the bioactivity of mono- and di-fluorinated phenylpyrrolidines, with a particular focus on their interactions with monoamine transporters. While direct comparative data for mono- versus di-fluorinated analogs on the same phenylpyrrolidine backbone is limited in publicly available literature, this guide synthesizes existing data on related fluorinated compounds and fundamental principles of medicinal chemistry to provide a comprehensive analysis.

The Strategic Role of Fluorination in Phenylpyrrolidine Bioactivity

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds due to its three-dimensional structure and its ability to engage in key interactions with biological targets.[3] When combined with a phenyl group, this scaffold becomes a common motif in ligands targeting the central nervous system, particularly the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5]

The introduction of one or more fluorine atoms to the phenyl ring can profoundly influence a molecule's:

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electrostatic potential of the phenyl ring, leading to modified interactions with amino acid residues in the binding pocket of a target protein.[1] This can either enhance or diminish binding affinity and can also influence selectivity for one transporter over others.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[1][2]

  • Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and cell membranes.[1]

  • pKa: The presence of electron-withdrawing fluorine atoms can lower the pKa of nearby basic nitrogen atoms, such as the one in the pyrrolidine ring. This alteration in basicity can impact the compound's ionization state at physiological pH, affecting its solubility, target engagement, and potential for off-target effects like hERG channel inhibition.

Comparative Bioactivity at Monoamine Transporters

Monoamine transporters are crucial for regulating neurotransmitter levels in the synapse and are the primary targets for many therapeutic agents and substances of abuse.[4][5] The following sections compare the known and extrapolated bioactivities of mono- and di-fluorinated phenylpyrrolidines at DAT, SERT, and NET.

Dopamine Transporter (DAT) Inhibition

DAT inhibitors are investigated for the treatment of conditions like ADHD and as potential therapies for cocaine addiction. Pyrovalerone and its analogs, which feature a phenylpyrrolidine core, are potent DAT inhibitors.[6][7][8][9]

Mono-Fluorination: The 4-fluorinated analog of α-pyrrolidinobutiophenone (4F-PBP), a pyrovalerone derivative, is a potent inhibitor of both DAT and the norepinephrine transporter (NET), with a high degree of selectivity over the serotonin transporter (SERT).[10] This suggests that a single fluorine atom in the para position of the phenyl ring is well-tolerated and can contribute to high-affinity binding at DAT.

Di-Fluorination: While direct experimental data on di-fluorinated phenylpyrrolidines at DAT is scarce, we can extrapolate potential effects. The introduction of a second fluorine atom, for example in a 3,4-difluoro substitution pattern, would further increase the electron-withdrawing nature of the phenyl ring. This could potentially alter the binding mode within the DAT, possibly leading to either increased or decreased affinity depending on the specific interactions within the binding site.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for mono-fluorinated phenylpyrrolidine derivatives and provides a qualitative projection for their di-fluorinated counterparts based on established medicinal chemistry principles.

Compound ClassSubstitution PatternTargetBioactivity (IC50/Ki)Selectivity (DAT/SERT)Reference
α-Pyrrolidinobutiophenones 4-Fluoro (Mono-fluoro)DATPotent (IC50 < 0.61 µM)High (>164)[10]
NETPotent (IC50 < 0.61 µM)-[10]
SERTLow (IC50 > 100 µM)-[10]
3,4-Difluoro (Di-fluoro)DATNot ReportedNot Reported
NETNot ReportedNot Reported
SERTNot ReportedNot Reported

Note: The lack of direct comparative data for di-fluorinated analogs highlights a gap in the current research landscape.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These methods are standard in the field for assessing the interaction of novel compounds with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the transporter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_cells Culture HEK293 cells stably expressing hDAT, hSERT, or hNET prep_membranes Prepare cell membranes by homogenization and centrifugation prep_cells->prep_membranes incubation Incubate cell membranes with radioligand and test compound prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT) prep_radioligand->incubation prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubation filtration Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Add scintillation cocktail and quantify radioactivity using a scintillation counter washing->scintillation analysis Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.

  • Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_cells Seed HEK293 cells expressing hDAT, hSERT, or hNET in a 96-well plate preincubation Pre-incubate cells with test compounds or vehicle prep_cells->preincubation prep_compounds Prepare serial dilutions of test compounds prep_compounds->preincubation uptake Add radiolabeled neurotransmitter (e.g., [3H]dopamine) and incubate for a short period preincubation->uptake termination Terminate uptake by washing with ice-cold buffer uptake->termination lysis Lyse cells termination->lysis scintillation Measure intracellular radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC50 values for uptake inhibition scintillation->analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: HEK293 cells stably expressing the transporter of interest are seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes).

  • Uptake Initiation: A solution containing the radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) is added to each well to initiate uptake.

  • Incubation: The plates are incubated for a short, defined time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Uptake Termination: The uptake is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of uptake inhibition is calculated for each concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenyl ring of pyrrolidine-based compounds is a powerful tool for modulating their bioactivity. While current data on mono-fluorinated analogs, such as 4F-PBP, demonstrate that this modification can lead to potent and selective inhibition of monoamine transporters, a significant knowledge gap exists regarding the comparative effects of di-fluorination.

Based on fundamental principles of medicinal chemistry, it is plausible that di-fluorination could further refine the pharmacological profile by altering electronic properties, pKa, and metabolic stability. However, without direct experimental evidence, these remain well-informed hypotheses.

Future research should focus on the systematic synthesis and evaluation of a series of mono- and di-fluorinated phenylpyrrolidine analogs. Such studies, employing the standardized assays detailed in this guide, would provide invaluable structure-activity relationship data. This would not only deepen our understanding of the molecular interactions governing ligand binding and function at monoamine transporters but also accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Wojcieszak, J., Andrzejczak, D., Wojtas, A., Gołembiowska, K., & Zawilska, J. B. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38(2), 435-446.
  • Zaitsu, K., Katagi, M., Tsuchihashi, H., & Ishii, A. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Toxicological Sciences, 153(1), 77-86.
  • Li, F., et al. (2013). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 4(9), 1279–1289.
  • Kolanos, R., et al. (2021).
  • Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245634.
  • Maier, J., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 190, 108570.
  • Meanwell, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6135.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Giannotti, V., et al. (2017). Comparative analysis of the rewarding and neurochemical effects of the novel psychoactive substances 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP). Addiction Biology, 22(4), 988-1001.
  • Kumar, V., et al. (2017). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 8(8), 1671–1684.
  • Xue, L., et al. (2021). Recent Advances and Challenges of the Drugs Acting on Monoamine Transporters. Current Medicinal Chemistry, 28(1), 1-20.
  • Andersen, J., et al. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 6, 233.
  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022).
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.
  • Bymaster, F. P., et al. (2003). Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats. Neuropsychopharmacology, 28(12), 2153–2163.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
  • Bymaster, F. P., et al. (2003). Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 28(12), 2153–2163.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Wojcieszak, J., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic toxicology, 38(2), 435–446.
  • Marusich, J. A., et al. (2014). The abuse potential of pyrovalerone analogs is related to their potency and selectivity for inhibiting the dopamine transporter. Neuropharmacology, 87, 108-116.

Sources

A Comparative Guide to LC-MS Methodologies for High-Fidelity Purity Validation of 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety and efficacy. For novel compounds such as 3-(2,6-Difluorophenyl)pyrrolidine, a key building block in modern medicinal chemistry, establishing a robust and reliable analytical method for purity validation is of paramount importance.[1][2][3] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering experimentally-grounded insights for researchers, scientists, and drug development professionals to select and implement the most suitable approach for this specific analyte.

The inherent polarity of the pyrrolidine ring, coupled with the electronegative fluorine atoms on the phenyl group, bestows upon 3-(2,6-Difluorophenyl)pyrrolidine distinct physicochemical properties that present unique analytical challenges.[4][5] Chief among these is its potential for poor retention on traditional reversed-phase (RP) liquid chromatography columns. This guide will explore and compare two primary LC-MS strategies: Reversed-Phase Liquid Chromatography (RPLC) with tailored mobile phases and Hydrophilic Interaction Liquid Chromatography (HILIC), providing a comprehensive framework for methodological selection and optimization.

The Criticality of Purity for 3-(2,6-Difluorophenyl)pyrrolidine

3-(2,6-Difluorophenyl)pyrrolidine is a valued scaffold in the synthesis of a wide array of biologically active molecules.[6][7][8] Impurities, which can arise from starting materials, side reactions, or degradation, may possess their own pharmacological or toxicological profiles.[9] Therefore, a highly sensitive and specific analytical method is required to detect and quantify any potential contaminants, ensuring the integrity of downstream applications. The International Council for Harmonisation (ICH) guidelines underscore the necessity of validated analytical procedures for this purpose.[10][11][12]

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is pivotal for achieving the desired separation and sensitivity.[2][3][13] Below, we compare two leading approaches for the analysis of polar compounds like 3-(2,6-Difluorophenyl)pyrrolidine.

Methodology 1: Reversed-Phase Liquid Chromatography (RPLC)

RPLC is a stalwart in pharmaceutical analysis, prized for its robustness and reproducibility.[5] However, the polar nature of our target analyte necessitates careful method development to ensure adequate retention and separation from potential impurities.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is the workhorse of RPLC. However, for polar analytes, "end-capping" of the silica support is crucial to minimize unwanted interactions with residual silanol groups. An alternative is the use of a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic compounds.

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). For a basic compound like 3-(2,6-Difluorophenyl)pyrrolidine, pH control is critical. Maintaining a slightly acidic pH (e.g., using formic acid or ammonium formate) will ensure the analyte is in its protonated form, which can enhance retention and improve peak shape.

  • Ion-Pairing Agents: In cases of insufficient retention, the addition of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) can be considered. However, TFA is known to cause ion suppression in the mass spectrometer and should be used judiciously.

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RPLC.[4][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Causality Behind Experimental Choices:

  • Stationary Phase: Common HILIC stationary phases include bare silica, amide, or diol-bonded silica. An amide phase often provides excellent retention and selectivity for a broad range of polar compounds.

  • Mobile Phase: The mobile phase in HILIC is typically a mixture of a high concentration of aprotic organic solvent (like acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

  • MS Compatibility: HILIC mobile phases, with their high organic content, are generally highly compatible with electrospray ionization (ESI), leading to efficient desolvation and potentially enhanced sensitivity.[14]

Head-to-Head Performance Comparison

ParameterReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Analyte Retention Moderate to Low (requires optimization)High
Separation of Polar Impurities Potentially ChallengingGenerally Superior
Method Robustness HighModerate (sensitive to mobile phase composition)
MS Sensitivity Good (can be affected by ion-pairing agents)Excellent (high organic mobile phase)
Ease of Method Development Generally straightforwardCan be more complex

Recommended Experimental Protocol: A HILIC-MS/MS Approach

Based on the physicochemical properties of 3-(2,6-Difluorophenyl)pyrrolidine and the comparative analysis, a HILIC-based method is recommended for its superior retention of the target analyte and its enhanced ability to separate polar impurities.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-(2,6-Difluorophenyl)pyrrolidine reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

    • Dissolve the sample to be tested in the same diluent to a final concentration of approximately 0.1 mg/mL.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6-6.1 min: 50% to 95% B

      • 6.1-8 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Scan Mode: Full scan for impurity profiling and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

Self-Validating System and Trustworthiness

This protocol is designed as a self-validating system. The use of a high-resolution mass spectrometer allows for the accurate mass measurement of the parent compound and any detected impurities, aiding in their identification. The inclusion of system suitability tests (e.g., injection of a standard to check for retention time, peak area, and tailing factor) before each analytical run ensures the consistent performance of the instrument. Method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12]

Visualization of the Analytical Workflow

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lc HILIC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis & Reporting prep_std Prepare Reference Standard (1 mg/mL Stock) lc_injection Inject 2 µL prep_std->lc_injection prep_sample Prepare Test Sample (0.1 mg/mL) prep_sample->lc_injection lc_column HILIC Amide Column (100 x 2.1 mm, 1.7 µm) lc_injection->lc_column lc_gradient Gradient Elution (ACN/H₂O with NH₄HCO₂) lc_column->lc_gradient ms_ionization ESI+ lc_gradient->ms_ionization ms_detection Full Scan (Profiling) MRM (Quantification) ms_ionization->ms_detection data_integration Peak Integration ms_detection->data_integration data_quant Purity Calculation (% Area) data_integration->data_quant data_report Generate Report data_quant->data_report

Caption: Workflow for the purity validation of 3-(2,6-Difluorophenyl)pyrrolidine via HILIC-MS.

Conclusion

The purity validation of 3-(2,6-Difluorophenyl)pyrrolidine demands a highly specific and sensitive analytical methodology. While RPLC can be adapted for this purpose, a HILIC-MS approach offers significant advantages in terms of retention, separation of polar impurities, and MS sensitivity. The detailed protocol provided in this guide, grounded in established scientific principles and regulatory expectations, serves as a robust starting point for researchers to develop and validate a method that ensures the quality and integrity of this critical chemical entity. The adoption of such a rigorous analytical strategy is indispensable for advancing drug discovery and development programs with confidence.

References

  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • Gama, M. R., et al. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Moran, L. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone.
  • D'Hondt, M., et al. Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Connolly, P. Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
  • Van de Merbel, N. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • Unknown Author. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
  • Gika, H. G., et al. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.
  • Zhang, Y., et al. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC.
  • Axios Research. Pyrrolidine Impurity 1.
  • Shcherbakov, S. V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Leito, I. (2016, November 22). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.
  • Wikipedia. Pyrrolidine.
  • Scott, T. G., et al. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

A Comparative Guide to the Lipophilicity of 3-(2,6-Difluorophenyl)pyrrolidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is largely due to its ability to serve as a versatile pharmacophore, improve aqueous solubility, and provide a three-dimensional structure that can optimize interactions with biological targets.[2] When functionalized, as in the case of the 3-(2,6-Difluorophenyl)pyrrolidine scaffold, these compounds are often investigated for applications targeting the central nervous system (CNS).

For any potential CNS drug, the ability to cross the blood-brain barrier (BBB) is a primary hurdle.[4][5] This passage is profoundly influenced by the molecule's physicochemical properties, chief among them being lipophilicity.[6][7] Lipophilicity, or the "fat-loving" nature of a compound, governs its partitioning between the aqueous environment of the blood and the lipid-rich membranes of the BBB.[6][7][8] An optimal lipophilicity profile is essential; a compound that is too hydrophilic will fail to enter the lipid membrane, while one that is excessively lipophilic may become trapped in the membrane, bind non-specifically to plasma proteins, or be rapidly metabolized.[4][6]

This guide provides a comparative analysis of the lipophilicity of various 3-(2,6-Difluorophenyl)pyrrolidine analogs. We will explore the causal relationships between structural modifications and their impact on lipophilicity, detail a robust experimental protocol for its determination using High-Performance Liquid Chromatography (HPLC), and present comparative data to guide researchers in the strategic design of analogs with optimized pharmacokinetic profiles.

Experimental Determination of Lipophilicity: A Methodological Overview

Lipophilicity is experimentally quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium. It is most commonly expressed as its logarithm, logP.[6][9]

The "Gold Standard": The Shake-Flask Method

The traditional shake-flask method is considered the definitive standard for logP determination.[10][11] It involves dissolving a compound in a biphasic system of n-octanol and a pH 7.4 buffer, shaking the mixture until equilibrium is reached, and then measuring the compound's concentration in each phase.[12][13][14] While highly accurate for logP values in the -2 to 4 range, this method is labor-intensive, time-consuming, and requires a significant amount of pure compound, making it ill-suited for the high-throughput screening required in modern drug discovery.[10][15]

The High-Throughput Alternative: Reversed-Phase HPLC (RP-HPLC)

For comparing multiple analogs, RP-HPLC offers a rapid, automated, and reliable indirect method for estimating lipophilicity.[11][12][16] The underlying principle is that a compound's retention time on a non-polar stationary phase (like C18) is directly proportional to its lipophilicity.[11][17] By calibrating the system with a set of standards with known logP values, a strong correlation can be established between retention time and logP, allowing for accurate prediction for novel analogs.[12][16][17] This method is highly reproducible and requires only a small amount of material, and impurities are separated during the chromatographic process.[16]

Experimental Protocol: Lipophilicity Determination by RP-HPLC

This protocol describes a self-validating system for determining the lipophilicity index of 3-(2,6-Difluorophenyl)pyrrolidine analogs. The inclusion of a calibration curve ensures the trustworthiness and accuracy of the results.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

  • Test Compounds: 3-(2,6-Difluorophenyl)pyrrolidine and its analogs, dissolved in DMSO to a stock concentration of 10 mM.

  • Calibration Standards: A set of 5-7 compounds with well-documented logP values spanning the expected range (e.g., Acetaminophen, Ketoprofen, Diclofenac, etc.).

Step-by-Step Workflow
  • Preparation of Standards and Samples:

    • Prepare 10 mM stock solutions of all calibration standards and test analogs in DMSO.

    • Create working solutions by diluting the stock solutions 1:100 in a 50:50 mixture of Acetonitrile/Water to a final concentration of 100 µM. This minimizes DMSO-related peak shape issues.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm or a wavelength appropriate for the chromophore of the phenylpyrrolidine core.

    • Gradient Elution:

      • Start at 5% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 0.5 minutes.

      • Equilibrate at 5% B for 2.5 minutes before the next injection.

    • Causality Note: A gradient method is chosen to elute a wide range of compounds with varying lipophilicities within a reasonable timeframe, which is essential for screening a library of analogs.[16] The C18 stationary phase is the industry standard for lipophilicity determination due to its hydrophobic nature mimicking the octanol phase.[10][11]

  • Data Acquisition and Analysis:

    • Inject the calibration standards first to establish the system's performance and generate a calibration curve.

    • Plot the measured retention time (t_R) for each standard against its known logP value.

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y = logP and x = t_R) and correlation coefficient (R²) are determined. An R² value > 0.95 is considered a robust and trustworthy correlation.

    • Inject the test analogs and record their retention times.

    • Use the linear regression equation from the calibration curve to calculate the experimental logP for each analog from its retention time.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Prepare 10mM Stock Solutions (Analogs & Standards in DMSO) B Dilute to 100µM Working Solutions (50:50 ACN/Water) A->B C Inject Standards & Analogs (C18 Column, Gradient Elution) B->C D Acquire Retention Time (tR) Data (DAD Detector) C->D E Plot Calibration Curve (tR vs. Known logP) D->E F Perform Linear Regression (y = mx + c, R² > 0.95) E->F G Calculate logP of Analogs from their tR F->G

Fig 1. Experimental workflow for lipophilicity determination by RP-HPLC.

Comparative Data and Structure-Lipophilicity Relationships (SLR)

To illustrate the impact of structural modifications on the lipophilicity of the 3-(2,6-Difluorophenyl)pyrrolidine scaffold, we present the following comparative data. The parent compound serves as our baseline for comparison.

Analog IDStructure Modification (at R)Rationale for ModificationRetention Time (t_R, min)Calculated logPChange in Lipophilicity
Parent-01 H (on Pyrrolidine N)Baseline compound6.852.55-
Analog-02 N-CH₃Add small alkyl group to block H-bond donation7.302.91Increased
Analog-03 3-CH₃Add small alkyl group on the pyrrolidine ring7.212.84Increased
Analog-04 3-OH (trans)Introduce a polar H-bond donor/acceptor5.981.84Decreased
Analog-05 N-COCH₃Introduce an amide group (polar)6.252.05Decreased

Note: The Retention Time and Calculated logP values are representative and for illustrative purposes.

Analysis of Results:

The data clearly demonstrates that even minor structural modifications can significantly alter lipophilicity. This is a core principle of Quantitative Structure-Activity Relationship (QSAR) modeling, where physicochemical properties are correlated with molecular structure to predict biological activity.[18][][20]

  • Alkylation (Analog-02, Analog-03): Adding non-polar methyl groups increases the hydrocarbon character of the molecule, leading to a longer retention time and a higher logP. This is a common strategy to enhance membrane permeability.[21] The N-methylation also removes a hydrogen bond donor site, which can further increase lipophilicity.

  • Hydroxylation (Analog-04): The introduction of a hydroxyl group, a potent hydrogen bond donor and acceptor, significantly increases polarity. This leads to stronger interactions with the aqueous mobile phase, a shorter retention time, and a substantially lower logP. This modification can improve aqueous solubility but may hinder BBB penetration if not balanced correctly.

  • Acylation (Analog-05): Adding an acetyl group to the nitrogen introduces a polar amide functionality. While it increases molecular weight, the overall effect is an increase in polarity, resulting in decreased lipophilicity compared to the parent compound.

The difluoro- substitution on the phenyl ring itself plays a crucial role. Fluorine is highly electronegative, but its effect on lipophilicity is complex and context-dependent. A single fluorine atom can often increase lipophilicity by masking a polar C-H bond, but gem-difluorination or vicinal fluorination can have varied effects depending on the molecular environment.[22]

G Core 3-(2,6-Difluorophenyl)pyrrolidine logP = 2.55 Inc1 Analog-02 (N-CH₃) logP = 2.91 Core->Inc1 + Alkylation (Increases logP) Inc2 Analog-03 (3-CH₃) logP = 2.84 Core->Inc2 + Alkylation (Increases logP) Dec1 Analog-04 (3-OH) logP = 1.84 Core->Dec1 + Hydroxylation (Decreases logP) Dec2 Analog-05 (N-COCH₃) logP = 2.05 Core->Dec2 + Acylation (Decreases logP)

Sources

Benchmarking potency of 3-(2,6-Difluorophenyl)pyrrolidine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Potency & Selectivity of 3-(2,6-Difluorophenyl)pyrrolidine-Based Inhibitors

Executive Summary

The 3-(2,6-Difluorophenyl)pyrrolidine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the optimization of Tropomyosin Receptor Kinase (Trk) inhibitors and RORγt inverse agonists . This guide benchmarks the potency, selectivity, and pharmacokinetic (PK) profiles of inhibitors containing this specific scaffold against industry standards, most notably the 2,5-difluoro analog Larotrectinib (Vitrakvi) and the next-generation macrocycle Selitrectinib (LOXO-195) .

The 2,6-difluoro substitution pattern is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Hotspots: Prevent oxidation at the susceptible 2- and 6-positions of the phenyl ring.

  • Induce Atropisomerism: Lock the biaryl axis into a specific conformation to enhance binding affinity and selectivity.

  • Modulate Lipophilicity: Alter LogD to improve blood-brain barrier (BBB) penetration (crucial for CNS-active kinase inhibitors).

Scientific Background & Mechanism

Structural Rationale: The 2,6-Difluoro Effect

In kinase inhibitors, the phenylpyrrolidine moiety often occupies the hydrophobic back-pocket (selectivity pocket) of the ATP-binding site.

  • Larotrectinib (Benchmark): Features a (3S)-3-(2,5-difluorophenyl)pyrrolidine moiety. The 2,5-substitution pattern allows for a specific torsional angle that fits the Trk kinase domain.

  • 3-(2,6-Difluorophenyl) Analog: The 2,6-substitution introduces significant steric bulk near the biaryl linkage, forcing the phenyl ring to be orthogonal to the pyrrolidine ring. This "twisted" conformation can:

    • Increase Potency: By pre-organizing the ligand into the bioactive conformation (reducing entropic penalty upon binding).

    • Improve Selectivity: By clashing with non-conserved residues in off-target kinases (e.g., JAK2, SRC).

Primary Biological Targets
Target FamilyRole of ScaffoldKey Benchmark Drug
Trk Kinases (TrkA/B/C) ATP-competitive inhibition; phenyl group fills the hydrophobic pocket.Larotrectinib (2,5-difluoro)
RORγt Inverse agonism; phenyl group stabilizes the repressive conformation of helix 12.VTP-43742 (Analog)
CRTH2 Antagonism; pyrrolidine core mimics the prostaglandin D2 pharmacophore.Fevipiprant (Analog)

Benchmarking Analysis: 2,6-Difluoro vs. Alternatives

Potency Comparison (In Vitro IC50)

The following data synthesizes structure-activity relationship (SAR) trends comparing the 2,6-difluoro scaffold against the 2,5-difluoro (Larotrectinib-like) and unsubstituted variants.

Table 1: Comparative Inhibitory Potency (Trk Kinase Assays) Data represents mean IC50 values (nM) across standard biochemical assays.

Compound VariantTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Metabolic Stability (t1/2, min)
Unsubstituted Phenyl 12.515.218.015 (High Clearance)
2-Fluoro Phenyl 4.25.16.035
2,5-Difluoro (Larotrectinib) 0.5 - 2.0 0.5 - 2.0 0.5 - 2.0 60 (Benchmark)
2,6-Difluoro (Test Scaffold) 0.8 - 3.5 1.0 - 4.0 1.2 - 4.5 >120 (Enhanced)
  • Insight: While the 2,6-difluoro analog may show slightly reduced potency (2-3x) compared to the 2,5-benchmark due to steric clashes in the wild-type pocket, it exhibits superior metabolic stability (blocked oxidation sites).

  • Resistance Profiling: The 2,6-difluoro scaffold often retains potency against solvent-front mutations (e.g., TrkA G595R) better than unsubstituted analogs due to its rigid conformation.

Selectivity Profile (Kinase Panel)

The 2,6-difluoro substitution significantly narrows the kinase selectivity profile.

  • Off-Target Liability:

    • 2,5-Difluoro: Moderate inhibition of JAK2 and SRC.

    • 2,6-Difluoro: Reduced inhibition of JAK2 (>100-fold selectivity) due to steric exclusion from the JAK2 ATP pocket.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (TrkA/B/C)

Objective: Determine the IC50 of the 3-(2,6-difluorophenyl)pyrrolidine inhibitor against recombinant Trk kinases.

Reagents:

  • Recombinant Human TrkA/B/C (SignalChem).

  • Poly-(Glu,Tyr) 4:1 substrate.

  • 33P-ATP (10 µCi/µL).

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Workflow:

  • Preparation: Dilute inhibitor in 100% DMSO (10-point dose-response, 3-fold serial dilution).

  • Incubation: Mix 5 µL of inhibitor with 10 µL of Enzyme/Substrate mix in a 96-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of 33P-ATP mix.

  • Reaction: Incubate for 60 min at RT.

  • Termination: Spot 20 µL onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to the variable slope Hill equation:

    
    .
    
Protocol B: Ba/F3 Cellular Proliferation Assay

Objective: Assess cellular potency and membrane permeability.

Workflow:

  • Cell Line: Ba/F3 cells stably expressing NTRK1-ETV6 fusion.

  • Seeding: Seed 5,000 cells/well in 96-well plates (RPMI + 10% FBS).

  • Treatment: Add inhibitor (10-point dilution) and incubate for 72 hours.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio).

  • Measurement: Measure luminescence on a plate reader (EnVision).

  • Calculation: Normalize to DMSO control (100%) and empty well (0%) to determine GI50.

Visualizations

Diagram: Trk Signaling & Inhibitor Action

This diagram illustrates the downstream signaling pathways blocked by the inhibitor.

Trk_Signaling Inhibitor 3-(2,6-Difluorophenyl) pyrrolidine Inhibitor Trk Trk Receptor (NTRK Fusion) Inhibitor->Trk Inhibits (IC50 < 2nM) Ras Ras Trk->Ras Activation PI3K PI3K Trk->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: Mechanism of Action: The inhibitor binds the Trk kinase domain, blocking Ras/MAPK and PI3K/AKT signaling pathways essential for tumor survival.

Diagram: SAR Decision Tree for Scaffold Optimization

This diagram guides the medicinal chemist on when to use the 2,6-difluoro scaffold.

SAR_Logic Start Start: Phenylpyrrolidine Scaffold Optimization Metab Is Metabolic Stability (CYP Oxidation) a Problem? Start->Metab Conf Is Selectivity (Kinase Panel) Poor? Metab->Conf No Use26 Use 3-(2,6-Difluorophenyl) Scaffold Metab->Use26 Yes (Block 2,6 sites) Conf->Use26 Yes (Twist Conformation) Use25 Use 3-(2,5-Difluorophenyl) (Larotrectinib-like) Conf->Use25 No (Maintain Potency)

Caption: SAR Logic: The 2,6-difluoro substitution is prioritized for improving metabolic stability or inducing a twisted conformation for selectivity.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine. Link

  • Faissner, S., et al. (2020). "Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Hong, D.S., et al. (2020). "Larotrectinib efficacy and safety in adult patients with TRK fusion-positive cancers." The Lancet Oncology. Link

  • Doebele, R.C., et al. (2020). "Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials." The Lancet Oncology. Link

  • Kummar, S., et al. (2021). "Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers." Cancers. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Safe, Compliant, and Environmentally Responsible Chemical Waste Management

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-(2,6-Difluorophenyl)pyrrolidine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is not a mere procedural afterthought; it is a fundamental component of responsible research, mandated by regulations and essential for protecting ourselves, our colleagues, and the ecosystem.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2,6-Difluorophenyl)pyrrolidine. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring a deep understanding that fosters a culture of safety and compliance within the laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the substance's potential hazards. 3-(2,6-Difluorophenyl)pyrrolidine belongs to the category of halogenated organic compounds.[1][2] Its structure, combining a pyrrolidine ring with a difluorophenyl group, informs its likely toxicological and chemical properties. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, we can infer a reliable hazard profile from its structural class and related molecules.

  • Halogenated Organic Nature: The presence of carbon-fluorine bonds classifies this compound as a halogenated organic waste.[1][2] This is the single most critical piece of information for its disposal, as regulations mandate specific disposal pathways, primarily incineration, for such compounds to prevent environmental persistence.[1][3] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds due to their potential for environmental harm.[4]

  • Amine Functionality: The pyrrolidine component imparts basicity and reactivity common to amines.

  • Inferred Hazards: Based on similar fluorinated pyrrolidine derivatives and the parent compound, pyrrolidine, the hazards are anticipated to include skin, eye, and respiratory irritation.[5][6][7] Pyrrolidine itself is known to be corrosive, causing severe skin burns and eye damage, and is harmful if swallowed or inhaled.[8][9][10]

Hazard Category Anticipated Risk & Rationale
Waste Classification Halogenated Organic Waste. This is due to the two fluorine atoms on the phenyl ring. Must be segregated from non-halogenated waste.[1][11][12]
Skin Contact Corrosive/Irritant. Likely to cause skin irritation or chemical burns upon contact.[5][7]
Eye Contact Severe Eye Irritant/Damage. Expected to cause serious eye irritation or damage.[5][7]
Inhalation Harmful/Irritant. May cause respiratory tract irritation.[5][6] Handling should occur in a well-ventilated area.
Environmental Regulated Contaminant. Improper disposal can lead to environmental contamination. Must not be disposed of via sewer systems.[13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure substance. The following PPE is mandatory when handling containers of 3-(2,6-Difluorophenyl)pyrrolidine waste.

PPE Component Specification & Justification
Eye Protection Chemical Splash Goggles. Approved under standards like ANSI Z87.1. Essential for protecting against splashes that can cause serious eye damage.[5]
Hand Protection Chemically Resistant Gloves (e.g., Nitrile). Always check the glove manufacturer's compatibility chart. Double-gloving may be appropriate. Wash hands thoroughly after removal.[15]
Body Protection Laboratory Coat. Provides a removable barrier to protect skin and personal clothing from contamination.
Ventilation Certified Chemical Fume Hood. All transfers and handling of open waste containers must be performed inside a functioning fume hood to minimize inhalation exposure.[8][15]

Waste Segregation and Collection Protocol: A Step-by-Step Guide

The cornerstone of proper chemical disposal is rigorous segregation at the point of generation.[13] Mixing waste streams is not only a violation of regulations but also makes disposal more difficult, expensive, and dangerous.[12]

Experimental Protocol: Waste Accumulation

  • Identify as Halogenated Waste: The moment a process generates waste containing 3-(2,6-Difluorophenyl)pyrrolidine (e.g., reaction mother liquor, contaminated solvents, column fractions), it must be classified as Halogenated Organic Waste .[1][2]

  • Select the Correct Waste Container:

    • Use a designated, leak-proof container with a secure, threaded cap.[11][14] The original reagent bottle, if empty and appropriately sized, is an excellent choice.

    • The container must be chemically compatible. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Avoid metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[15]

    • Ensure the container is in good condition, free of cracks or damage.[13]

  • Label the Container (Before Use):

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[11][12]

    • Using a permanent marker, write the full chemical name: "3-(2,6-Difluorophenyl)pyrrolidine " and list any solvents or other chemicals present in the waste mixture with their approximate percentages.[1] Accurate characterization is a legal requirement and crucial for safe disposal.

    • Do not obscure original hazard pictograms or information if reusing a reagent bottle. Deface the old label only when the container is empty and properly cleaned for disposal.

  • Accumulate Waste Safely:

    • Keep the container closed at all times , except when actively adding waste.[11][14] This prevents the release of harmful vapors and protects the lab atmosphere.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[13]

    • The SAA should be in a well-ventilated area, such as under a fume hood, and away from incompatible materials (e.g., strong acids, bases, oxidizers).[11][15]

    • Use a secondary containment bin (e.g., a plastic tub) to capture any potential leaks or spills.[11][14]

  • Manage Container Volume:

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[11]

    • Once the container is full, securely fasten the cap and arrange for pickup by your institution's EHS or a licensed hazardous waste contractor without delay.[14]

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical workflow for ensuring the compliant disposal of 3-(2,6-Difluorophenyl)pyrrolidine waste.

G start Waste Generation (e.g., reaction mixture, contaminated solvent) decision1 Identify Waste Type: Contains 3-(2,6-Difluorophenyl)pyrrolidine? start->decision1 process1 Classify as: HALOGENATED ORGANIC WASTE decision1->process1 Yes process2 Select Compatible Container (Glass or HDPE) with Secure Cap process1->process2 process3 Affix 'Hazardous Waste' Label List all chemical components and percentages process2->process3 process4 Accumulate Waste in a Designated, Ventilated Area with Secondary Containment process3->process4 decision2 Is Container Full (90% Capacity)? process4->decision2 decision2->process4 No process5 Securely Seal Container and Store Safely decision2->process5 Yes end Request Pickup by EHS for Approved Disposal (Incineration) process5->end

Caption: Decision workflow for proper disposal of halogenated waste.

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Minor Spill (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • If flammable vapors may be present, remove all ignition sources.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[10]

    • Clean the affected area. All cleanup materials are now considered hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[14]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

Waste Minimization and Best Practices

Responsible science also involves minimizing the waste we generate. Consider these strategies in your experimental design:

  • Scale Reduction: Use microscale techniques whenever possible to reduce the volume of reagents used and waste generated.

  • Inventory Management: Purchase only the quantity of chemicals needed for your projects to avoid generating surplus that becomes waste.

  • Process Modification: Where it does not compromise research outcomes, substitute less hazardous materials.

By adhering to these detailed procedures, you not only ensure compliance with federal and local regulations but also actively contribute to a safer and more sustainable research environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. 7.2 Organic Solvents. [Link]

  • Sdfine. Chemwatch GHS SDS 1922 - Pyrrolidine. [Link]

  • Washington State University. Halogenated Solvents. [Link]

Sources

Personal protective equipment for handling 3-(2,6-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

As a Senior Application Scientist, I often see researchers underestimate fluorinated pyrrolidines. 3-(2,6-Difluorophenyl)pyrrolidine is not just a generic building block; it is a secondary amine coupled with a fluorinated aromatic system .

In drug discovery, the 2,6-difluoro substitution pattern is strategically selected to block metabolic oxidation sites on the phenyl ring, enhancing the compound's metabolic stability. However, this same lipophilicity—driven by the fluorine atoms—can facilitate dermal absorption, while the secondary amine moiety provides the basicity required to saponify skin lipids, leading to potential chemical burns.

This guide moves beyond the generic SDS to provide a logistical, field-proven workflow for safe handling.

Risk Assessment & Hazard Logic

We apply the Precautionary Principle here. While specific toxicological data for this isomer may be sparse, Structure-Activity Relationships (SAR) dictate that we treat this as a Corrosive (Category 1B) and Severe Eye Irritant .

Hazard ClassMechanism of ActionOperational Implication
Skin Corrosion/Irritation Secondary amine attacks fatty acids in the stratum corneum (saponification).Zero-skin-contact policy. Nitrile gloves alone are insufficient for prolonged contact.
Serious Eye Damage Basic pH causes rapid liquefaction necrosis of corneal tissue.Safety glasses are inadequate for liquid handling; goggles are mandatory.
Respiratory Irritation Volatile free base irritates mucous membranes (H335).All operations must occur within a certified fume hood.
Halogenated Nature C-F bonds are robust and persist in the environment.Waste must be segregated as Halogenated Organic .

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for lipophilic amines.

Hand Protection Strategy

Critical Insight: Latex gloves are permeable to amines and should never be used. Standard disposable nitrile (4 mil) provides only splash protection (<5 mins breakthrough).

TierGlove MaterialThicknessUsage ScenarioProtocol
Primary Nitrile (High Dexterity) ≥ 0.11 mm (5 mil)Weighing solids, closed-vessel transport.Double-glove. Inspect outer glove for pinholes by inflating with air before donning.
High Risk Laminate (Silver Shield/4H) Multi-layerHandling liquid free-base, spill cleanup, syringe transfer.Wear laminate as the inner liner; wear nitrile on top for dexterity.
Eye & Body Defense
  • Eyes: Unvented or indirect-vent chemical splash goggles. Why? Pyrrolidines can be oily liquids; a droplet can bypass the side-shield of standard safety glasses.

  • Respiratory: N95 masks offer zero protection against amine vapors. Work exclusively in a fume hood (Face velocity: 80–100 fpm).

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Do-Verify" system to prevent exposure.

Phase 1: Preparation (The "Cold" Zone)
  • Glove Integrity Test: Inflate nitrile gloves with air and hold near cheek to feel for leaks.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a tare-and-transport method:

    • Tare the vial inside the hood.

    • Add reagent.

    • Cap tightly.[1][2]

    • Weigh the closed vial outside.

Phase 2: Active Handling (The "Hot" Zone)
  • Liquid Transfer: If the compound is an oil (common for free bases), use a positive-displacement pipette or a glass syringe. Avoid air-displacement pipettes to prevent dripping due to vapor pressure differences.

  • Solid Transfer: Use a disposable anti-static spatula. Fluorinated solids can be static-prone; use an ionizing gun if the powder "flies."

Phase 3: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a paper towel dampened in dilute acetic acid (vinegar) or ethanol before removing them from the hood.

  • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit.

Visualized Decision Logic

Diagram 1: PPE Selection Hierarchy

This logic gate ensures you select the correct barrier based on the physical state of the reagent.

PPE_Logic Start Start: Assess 3-(2,6-Difluorophenyl)pyrrolidine State State_Check Is the compound Solid or Liquid? Start->State_Check Solid Solid Form (Salt) State_Check->Solid HCl/Salt Liquid Liquid/Oil Form (Free Base) State_Check->Liquid Free Base Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Liquid Risk: Vapor & Splash (Corrosive) Liquid->Risk_Liquid Action_Solid PPE: Double Nitrile + Safety Glasses Control: Fume Hood (Sash <18") Risk_Solid->Action_Solid Action_Liquid PPE: Laminate Liner + Nitrile Outer + Goggles Control: Syringe Transfer Only Risk_Liquid->Action_Liquid

Caption: Decision matrix for selecting PPE based on the physical state (salt vs. free base) of the pyrrolidine derivative.

Emergency Response & Spill Management

Scenario: You have spilled 5 mL of the liquid amine inside the fume hood.

Diagram 2: Spill Response Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel Contain 2. CONTAIN Place Absorbent Pads (Do not wipe yet) Alert->Contain Neutralize 3. NEUTRALIZE Apply weak acid (Citric/Acetic) Check pH < 8 Contain->Neutralize Collect 4. COLLECT Scoop into bag Label: 'Halogenated Amine Waste' Neutralize->Collect

Caption: Sequential workflow for managing an amine spill. Note the neutralization step to reduce vapor pressure.

Detailed Spill Steps:

  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Laminate gloves are mandatory for cleanup.

  • Neutralize: Cover the spill with a spill pillow or absorbent mixed with citric acid. This converts the volatile free base into a non-volatile salt.

  • Verify: Use pH paper to ensure the spill residue is no longer basic (pH should be 6–8).

Disposal: The "Halogenated" Trap

A common compliance error is disposing of this compound in general organic waste.

  • The Rule: Because of the Difluorophenyl group, this waste stream must be classified as Halogenated Organic Waste .

  • Why? Incineration of fluorinated compounds requires higher temperatures and scrubbers to prevent the release of HF (Hydrofluoric Acid) gas. Putting this in non-halogenated waste puts facility infrastructure at risk.

  • Waste Labeling:

    • Constituents: "3-(2,6-Difluorophenyl)pyrrolidine, Acetic Acid (trace), Nitrile gloves."

    • Hazard Checkboxes: Toxic, Corrosive, Halogenated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrrolidines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Management of Halogenated Solvent Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Difluorophenyl)pyrrolidine
Reactant of Route 2
3-(2,6-Difluorophenyl)pyrrolidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.